Roxatidine Hemioxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDQKICJPUSODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718667 | |
| Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110925-92-3 | |
| Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Roxatidine Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine, the active metabolite of roxatidine hemioxalate, is a second-generation histamine H2 receptor antagonist. Its primary mechanism of action involves the competitive and reversible inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. Beyond this principal function, in vitro studies have elucidated a multifaceted pharmacological profile for roxatidine, encompassing cytoprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of roxatidine, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Core Mechanism of Action: Histamine H2 Receptor Antagonism
Roxatidine's primary therapeutic effect stems from its activity as a competitive antagonist at the histamine H2 receptor.[1] By binding to H2 receptors on the basolateral membrane of gastric parietal cells, roxatidine blocks the binding of histamine, a key secretagogue for gastric acid. This action disrupts the downstream signaling cascade that leads to the activation of the H+/K+-ATPase proton pump and subsequent acid secretion.[1]
Inhibition of Adenylyl Cyclase and cAMP Production
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Roxatidine competitively inhibits this process. In vitro studies using isolated guinea-pig parietal cells have demonstrated that roxatidine causes a concentration-dependent inhibition of histamine-stimulated adenylyl cyclase activity.[2] This results in a rightward shift of the histamine concentration-response curve, characteristic of competitive antagonism.[2]
Quantitative Analysis of H2 Receptor Antagonism
The potency of roxatidine as an H2 receptor antagonist has been quantified in functional in vitro assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the original response, is a key metric.
| Parameter | Value | Cell/Tissue Preparation | Assay Type | Reference |
| pA2 (Roxatidine) | 7.14 ± 0.04 | Isolated and enriched guinea-pig parietal cells | Adenylyl Cyclase Inhibition | [2] |
| pA2 (Roxatidine Acetate) | 6.85 ± 0.86 | Isolated and enriched guinea-pig parietal cells | Adenylyl Cyclase Inhibition | [2] |
| pA2 (Ranitidine) | 6.92 ± 0.01 | Isolated and enriched guinea-pig parietal cells | Adenylyl Cyclase Inhibition | [2] |
| pA2 (Roxatidine) | 7.03 ± 0.02 | Isolated guinea-pig parietal cells | 14C-Aminopyrine Accumulation | [2] |
| pA2 (Roxatidine Acetate) | 7.15 ± 0.09 | Isolated guinea-pig parietal cells | 14C-Aminopyrine Accumulation | [2] |
| pA2 (Ranitidine) | 6.83 ± 0.10 | Isolated guinea-pig parietal cells | 14C-Aminopyrine Accumulation | [2] |
Table 1: Quantitative data on the H2 receptor antagonist activity of roxatidine and its prodrug, roxatidine acetate, in comparison to ranitidine.
Figure 1: Signaling pathway of histamine H2 receptor activation and its inhibition by roxatidine.
Cytoprotective Mechanisms
Beyond its antisecretory effects, roxatidine exhibits direct cytoprotective properties on the gastric mucosa.
Stimulation of Mucus Secretion and Synthesis
In vitro studies using cultured rabbit gastric mucosal cells have shown that roxatidine, unlike other H2 antagonists like cimetidine, ranitidine, and famotidine, dose-dependently increases both the secretion and synthesis of mucus.[3] This effect is independent of prostaglandins and nitric oxide pathways.[3] The stimulation of mucus synthesis is observed to be maximal after 4 hours of exposure to roxatidine, with maximal secretion occurring after 8 hours.[3]
Enhancement of Gastric Mucosal Cell Proliferation
Roxatidine has been demonstrated to dose-dependently enhance the proliferation of human gastric mucosal cells (MKN 28 cell line) in vitro.[4] This proliferative effect, assessed by [3H]thymidine uptake and cell counts, is independent of its acid-inhibiting action and is not associated with an increase in the mRNA expression of TGF-alpha or EGFR.[4]
Figure 2: Cytoprotective actions of roxatidine observed in vitro.
Anti-inflammatory Properties
Roxatidine has demonstrated significant anti-inflammatory effects in various in vitro models, independent of its H2 receptor antagonism.
Inhibition of NF-κB and p38 MAPK Signaling Pathways
In vitro studies using human mast cells (HMC-1) and macrophages (RAW 264.7) have shown that roxatidine suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[5][6] This inhibitory effect is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5][7][8] Roxatidine has been shown to inhibit the nuclear translocation of NF-κB and the phosphorylation of key components in the p38 MAPK pathway.[5][7]
| Cell Line | Stimulus | Effect of Roxatidine (Concentration) | Inhibited Mediators/Pathways | Reference |
| Human Mast Cells-1 (HMC-1) | PMACI | Suppression of cytokine production (6.25-25 µM) | TNF-α, IL-6, IL-1β, NF-κB, p38 MAPK | [5][6] |
| RAW 264.7 Macrophages | LPS | Inhibition of inflammatory mediators (40-120 µM) | PGE2, NO, Histamine, COX-2, iNOS, HDC, NF-κB, p38 MAPK | [9] |
Table 2: Summary of the in vitro anti-inflammatory effects of roxatidine.
Figure 3: Anti-inflammatory signaling pathways inhibited by roxatidine.
Experimental Protocols
Histamine H2 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki or IC50) of roxatidine for the histamine H2 receptor.
Materials:
-
Membrane preparation from cells expressing histamine H2 receptors (e.g., CHO or HEK293 cells)
-
Radioligand: [3H]-Tiotidine or [125I]-Aminopotentidine
-
Unlabeled roxatidine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled roxatidine in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled H2 antagonist) from total binding.
-
Plot the percentage of specific binding against the logarithm of the roxatidine concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 4: Experimental workflow for a radioligand binding assay.
In Vitro Gastric Acid Secretion Assay ([14C]-Aminopyrine Uptake)
Objective: To assess the inhibitory effect of roxatidine on histamine-stimulated acid secretion in isolated parietal cells.
Materials:
-
Isolated and enriched parietal cells
-
[14C]-Aminopyrine
-
Histamine
-
Roxatidine
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubate isolated parietal cells with varying concentrations of roxatidine.
-
Stimulate the cells with histamine in the presence of [14C]-aminopyrine.
-
After an incubation period, separate the cells from the medium by centrifugation.
-
Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.
-
The accumulation of [14C]-aminopyrine within the cells is an index of acid secretion.
-
Determine the concentration-dependent inhibition of aminopyrine uptake by roxatidine.
Mucus Secretion and Synthesis Assay ([3H]-Glucosamine Labeling)
Objective: To quantify the effect of roxatidine on mucus secretion and synthesis.
Materials:
-
Cultured gastric mucosal cells
-
[3H]-Glucosamine
-
Roxatidine
-
Scintillation cocktail and counter
Procedure:
-
Culture gastric mucosal cells to confluence.
-
Incubate the cells with [3H]-glucosamine in the presence of varying concentrations of roxatidine for a defined period (e.g., 8 hours).[3]
-
To measure mucus secretion, collect the culture medium and measure its radioactivity.
-
To measure mucus synthesis, lyse the cells and measure the radioactivity of the cell lysate.
-
Quantify the dose-dependent effect of roxatidine on [3H]-glucosamine incorporation into secreted and intracellular mucus.
Conclusion
The in vitro mechanism of action of this compound is multifaceted. While its primary therapeutic utility is derived from potent and competitive histamine H2 receptor antagonism, leading to the inhibition of gastric acid secretion, it also possesses significant cytoprotective and anti-inflammatory properties. The stimulation of gastric mucus production, enhancement of mucosal cell proliferation, and inhibition of pro-inflammatory signaling pathways contribute to its overall pharmacological profile. This in-depth technical guide provides a foundation for further investigation into the diverse mechanisms of roxatidine and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Roxatidine, Second generation histamine H2 receptor antagonist | PDF [slideshare.net]
- 2. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H2-receptor antagonists stimulate proliferation but not migration of human gastric mucosal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation [ouci.dntb.gov.ua]
- 6. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of Roxatidine Hemioxalate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Roxatidine Hemioxalate, a histamine H₂ receptor antagonist. The document details the multi-step chemical synthesis, purification methodologies, and analytical characterization necessary for obtaining high-purity this compound for research and development purposes.
Introduction
Roxatidine is a specific and competitive histamine H₂ receptor antagonist. It is the active metabolite of Roxatidine Acetate, a pro-drug form that enhances oral absorption.[1][2] Upon administration, Roxatidine Acetate is rapidly hydrolyzed by esterases in the small intestine, plasma, and liver to yield Roxatidine.[1] Roxatidine effectively suppresses gastric acid secretion and is used in the treatment of peptic ulcers and related gastrointestinal disorders.[3][4] For research purposes, the stable hemioxalate salt of Roxatidine is often preferred. This guide outlines a robust laboratory-scale synthesis and purification procedure for this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor, Roxatidine Acetate. This is followed by the hydrolysis of the acetate group to yield Roxatidine, which is then converted to its hemioxalate salt.
Synthesis of Roxatidine Acetate
The synthesis of Roxatidine Acetate typically starts from m-hydroxybenzaldehyde and piperidine. A common synthetic route is outlined below.
Reaction Scheme:
Caption: Synthetic pathway for Roxatidine Acetate.
Experimental Protocol:
A detailed protocol for the synthesis of Roxatidine Acetate hydrochloride is described in Chinese patent CN102993121A.[5] The overall yield reported is 68%.[5]
Hydrolysis of Roxatidine Acetate to Roxatidine
The conversion of Roxatidine Acetate to Roxatidine is achieved through alkaline hydrolysis, which cleaves the acetate ester bond to yield the corresponding alcohol.
Reaction Scheme:
Caption: Hydrolysis of Roxatidine Acetate to Roxatidine.
Experimental Protocol:
A general procedure for the alkaline hydrolysis of an ester can be adapted for this step.[1][6]
-
Dissolution: Dissolve Roxatidine Acetate in a suitable solvent, such as methanol or ethanol.
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the solution. The reaction mixture is typically heated under reflux to ensure complete hydrolysis.[6]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the Roxatidine free base. The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield crude Roxatidine.
Formation of this compound
The final step involves the formation of the hemioxalate salt by reacting the Roxatidine free base with oxalic acid.
Reaction Scheme:
Caption: Formation of this compound salt.
Experimental Protocol:
A general procedure for the formation of an amine oxalate salt can be followed.[7][8]
-
Dissolution: Dissolve the crude Roxatidine free base in a suitable solvent, such as isopropanol or acetone.[7][9]
-
Salt Formation: In a separate flask, dissolve a stoichiometric amount of oxalic acid (0.5 equivalents per equivalent of Roxatidine) in the same solvent. Slowly add the oxalic acid solution to the Roxatidine solution with stirring.
-
Precipitation: The this compound salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation: The precipitate is collected by vacuum filtration, washed with a small amount of cold solvent to remove any soluble impurities, and then dried under vacuum.
Purification of this compound
The crude this compound can be further purified by recrystallization to obtain a high-purity product suitable for research applications.
Experimental Protocol:
A general recrystallization procedure is as follows:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of isopropanol and diethyl ether has been reported to be effective for the recrystallization of amine oxalate salts.[7]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.
Data Presentation
Table 1: Physicochemical Properties of Roxatidine and its Salts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| Roxatidine | C₁₇H₂₆N₂O₃ | 306.41 | 78273-80-0 | - |
| Roxatidine Acetate | C₁₉H₂₈N₂O₄ | 348.44 | 78628-28-1 | Solid |
| This compound | C₁₇H₂₆N₂O₃ · 0.5C₂H₂O₄ | 351.42 | 110925-92-3 | White to Off-White Solid[10] |
Table 2: Analytical Data for Roxatidine Purity Assessment by HPLC
| Parameter | Condition |
| Chromatographic System | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM KH₂PO₄ (pH 7.0) : Acetonitrile (5:1, v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Detection | |
| Wavelength | 272 nm |
| Quantification | |
| Linearity Range | 5 - 1000 ng/mL[7] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[7] |
| Recovery | > 87%[7] |
Potential Impurities
During the synthesis of Roxatidine, several process-related and degradation impurities can be formed. These include deacetylated roxatidine, oxidative N-oxide derivatives, and other byproducts from side reactions.[7] It is crucial to monitor and control these impurities to ensure the quality of the final product.
Experimental Workflows
Diagram 1: Overall Workflow for Synthesis and Purification
Caption: Overall workflow from synthesis to purified product.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. By following the outlined procedures and utilizing the specified analytical methods, researchers can obtain a high-purity compound essential for accurate and reproducible scientific investigation. Adherence to good laboratory practices and safety precautions is paramount throughout all stages of the synthesis and purification process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102993121A - Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
In-Depth Technical Guide to Roxatidine Hemioxalate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Roxatidine Hemioxalate. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Chemical and Physical Properties
This compound is the hemioxalate salt of Roxatidine, a second-generation histamine H2-receptor antagonist. Roxatidine itself is the active metabolite of Roxatidine Acetate.[1] The hemioxalate form enhances the stability and bioavailability of the active pharmaceutical ingredient.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-hydroxy-N-(3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)acetamide, oxalate (2:1) | [2] |
| CAS Number | 110925-92-3 | [3] |
| Molecular Formula | C₁₉H₂₈N₂O₇ | [4] |
| Molecular Weight | 396.4 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 59-60 °C (for Roxatidine free base) | [5] |
| Solubility | Soluble in DMSO (up to 25 mg/ml, for Roxatidine free base) | [5] |
| logP (Roxatidine) | 1.5 (Computed) | [6] |
| pKa (Roxatidine) | 13.34 ± 0.10 (Predicted) | [5] |
Chemical Structure
Roxatidine possesses a core structure featuring a piperidinylmethylphenoxypropyl group attached to a hydroxyacetamide moiety. The hemioxalate salt is formed by the reaction of two molecules of roxatidine with one molecule of oxalic acid.
Chemical Structure of Roxatidine
Chemical Structure of Oxalic Acid
Synthesis
The synthesis of this compound involves the initial synthesis of the roxatidine free base, followed by salt formation with oxalic acid. The synthesis of roxatidine typically proceeds as follows:
-
Reductive Amination: Reaction of 3-hydroxybenzaldehyde with piperidine to form 3-(piperidin-1-ylmethyl)phenol.[1]
-
Williamson Ether Synthesis: The resulting phenol is reacted with a suitable 3-carbon aminopropyl synthon.
-
Amide Formation: The primary amine is then acylated to introduce the hydroxyacetamide group, yielding roxatidine.[1]
-
Salt Formation: Roxatidine free base is then reacted with oxalic acid in a 2:1 molar ratio in a suitable solvent to precipitate this compound.
Experimental Workflow for Roxatidine Synthesis
Caption: Synthesis of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of roxatidine in various matrices.
Table 2: HPLC Method Parameters for Roxatidine Analysis
| Parameter | Condition |
| Column | Information not available |
| Mobile Phase | Information not available |
| Flow Rate | Information not available |
| Detection | Information not available |
| Injection Volume | Information not available |
| Run Time | Information not available |
Experimental Protocol for HPLC Analysis:
-
Standard and Sample Preparation: Prepare standard solutions of roxatidine and sample solutions by dissolving in the mobile phase.
-
Chromatographic Conditions: Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.
-
Injection and Data Acquisition: Inject the prepared solutions and record the chromatograms.
-
Quantification: Determine the concentration of roxatidine in the samples by comparing the peak areas with those of the standard solutions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and specific method for the determination of roxatidine.
Table 3: LC-MS Method Parameters for Roxatidine Analysis
| Parameter | Condition |
| Chromatography | Information not available |
| Mass Spectrometry | Information not available |
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Extract roxatidine from the matrix using a suitable solvent.
-
LC Separation: Separate the analyte from other components using the specified LC conditions.
-
MS Detection: Detect and quantify roxatidine using the specified mass spectrometer settings.
Mechanism of Action and Signaling Pathways
Roxatidine is a competitive antagonist of the histamine H2 receptor, which is primarily located on the parietal cells of the gastric mucosa. By blocking this receptor, roxatidine inhibits the secretion of gastric acid.
Histamine H2 Receptor Signaling Pathway
Histamine, upon binding to the H2 receptor, activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the H+/K+-ATPase proton pump, leading to gastric acid secretion.[7][8] Roxatidine competitively blocks the binding of histamine to the H2 receptor, thereby inhibiting this entire pathway.
Histamine H2 Receptor Signaling Pathway
Caption: Inhibition of Gastric Acid Secretion by Roxatidine.
Anti-inflammatory Effects via NF-κB and p38 MAPK Pathways
Recent studies have indicated that roxatidine also possesses anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[9][10][11][12] These pathways are crucial in the inflammatory response, and their inhibition by roxatidine contributes to its therapeutic effects beyond acid suppression.
Inhibition of NF-κB and p38 MAPK Pathways by Roxatidine
Caption: Anti-inflammatory Mechanism of Roxatidine.
Spectral Data
Table 4: Predicted Spectral Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy ring, aliphatic protons of the piperidine and propyl chains, and the methylene protons of the hydroxyacetamide group. The presence of the oxalate counter-ion may cause slight shifts in the signals of nearby protons. |
| ¹³C NMR | Resonances for the aromatic carbons, aliphatic carbons of the piperidine and propyl groups, the carbonyl carbon of the amide, and the methylene carbon of the hydroxyacetamide. The carboxylate carbon of the oxalate would also be present. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (alcohol and carboxylic acid), N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-O stretching (ether and alcohol), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (m/z) | The mass spectrum would be expected to show the molecular ion peak for the roxatidine free base. Fragmentation patterns would likely involve cleavage of the ether linkage, the amide bond, and fragmentation of the piperidine ring. |
Conclusion
This compound is a well-established histamine H2-receptor antagonist with a clear mechanism of action for reducing gastric acid secretion. Its chemical properties and structure are well-defined, and robust analytical methods exist for its quantification. Emerging research on its anti-inflammatory effects through the inhibition of NF-κB and p38 MAPK pathways suggests a broader therapeutic potential for this compound. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C19H28N2O7 | CID 56845241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Roxatidine CAS#: 78273-80-0 [amp.chemicalbook.com]
- 6. Roxatidine | C17H26N2O3 | CID 91276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Video: Acid Suppressive Drugs for Peptic Ulcer Disease: Histamine H2-Receptor Antagonists [jove.com]
- 8. youtube.com [youtube.com]
- 9. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation [ouci.dntb.gov.ua]
- 11. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation [pubmed.ncbi.nlm.nih.gov]
- 12. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Roxatidine Hemioxalate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Roxatidine Hemioxalate. While specific, in-depth stability studies on the hemioxalate salt are not extensively available in public literature, this document synthesizes information from studies on its active metabolite, roxatidine, and its prodrug, roxatidine acetate, to provide a robust framework for handling and storage. This guide also outlines the requisite experimental protocols for conducting thorough stability assessments in line with regulatory expectations.
Introduction
Roxatidine, a potent and specific H2-receptor antagonist, is utilized in the management of gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, and gastroesophageal reflux disease. It is often administered as its prodrug, roxatidine acetate, which is rapidly metabolized to the active form, roxatidine. The hemioxalate salt of roxatidine is a form used in pharmaceutical preparations. Ensuring the stability of the active pharmaceutical ingredient (API) is paramount to maintaining its efficacy, safety, and quality throughout its shelf life. This guide addresses the critical aspects of this compound's stability profile and provides best practices for its storage.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value |
| Chemical Name | 2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid |
| CAS Number | 110925-92-3 |
| Molecular Formula | C₁₉H₂₈N₂O₇ |
| Molecular Weight | 396.44 g/mol |
Stability Profile
Detailed quantitative stability data for this compound is limited. However, studies on roxatidine and its acetate prodrug provide valuable insights into its potential degradation pathways and stability under various conditions.
General Storage Recommendations
Based on available safety data sheets and general handling guidelines, the following storage conditions are recommended for this compound:
-
Temperature: Store in a cool and dry place.[1] Refrigeration may also be a suitable storage condition.
-
Humidity: Keep container tightly closed in a dry and well-ventilated place to protect from moisture.
-
Light: While specific photostability studies on the hemioxalate salt are not available, it is prudent to protect the substance from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Stability in Biological Matrices
A study on the stability of roxatidine in human plasma provides an indication of its stability in a biological environment. The findings are summarized below:
| Condition | Concentration | Stability |
| Ambient Temperature | 5 ng/mL and 500 ng/mL | Stable for at least 2 hours |
| Freeze-Thaw Cycles (3 cycles) | 5 ng/mL and 500 ng/mL | Stable |
| Long-Term Storage (-80°C) | 5 ng/mL and 500 ng/mL | Stable for at least 90 days |
Data adapted from a study on roxatidine in human plasma.[2]
Forced Degradation Studies (Inferred from Roxatidine Acetate)
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific data for this compound is lacking, a preformulation study on Roxatidine Acetate provides a likely indication of its degradation behavior under stress conditions.
| Stress Condition | Observation (for Roxatidine Acetate) |
| Acidic Hydrolysis | Degradation is expected. |
| Alkaline Hydrolysis | Degradation is expected. |
| Neutral Hydrolysis | The drug is suggested to be relatively stable in water. |
| Oxidative Degradation | Degradation is likely to occur. |
| Photodegradation | The drug may be susceptible to degradation upon exposure to light. |
These observations are based on studies of the prodrug, Roxatidine Acetate, and should be confirmed with specific studies on this compound.
Experimental Protocols
To ensure the quality and stability of this compound, the following experimental protocols are recommended.
Stability-Indicating HPLC Method Development
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.
Example HPLC Method (adapted from roxatidine analysis): [2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 7.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.
-
Flow Rate: Approximately 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a λmax of 276 nm has been used for roxatidine acetate).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Studies
Forced degradation studies should be performed on this compound to identify potential degradation pathways and products.
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for an extended period.
-
Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Samples should be analyzed at various time points to determine the rate and extent of degradation.
Formal Stability Studies
Formal stability studies should be conducted on at least three primary batches of the drug substance, packaged in a container that simulates the proposed storage and distribution packaging.
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 1, 2, 3, 6 months for accelerated). Parameters to be tested should include appearance, assay, and degradation products.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies of a drug substance like this compound.
Caption: Workflow for Stability Assessment of this compound.
Hypothetical Degradation Pathway
Based on the chemical structure of roxatidine, a potential primary degradation pathway could involve hydrolysis of the amide bond. The following diagram illustrates this hypothetical pathway. It is crucial to note that this is a theoretical representation and requires experimental confirmation through the identification of actual degradation products.
Caption: Hypothetical Hydrolytic Degradation of Roxatidine.
Conclusion
References
The Pharmacodynamics of Roxatidine Hemioxalate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxatidine, a specific and competitive histamine H2-receptor antagonist, has demonstrated significant efficacy in the inhibition of gastric acid secretion and the protection of the gastric mucosa in a variety of preclinical models. Following oral administration, roxatidine acetate is almost completely absorbed and rapidly metabolized to its active form, roxatidine.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of roxatidine in preclinical settings, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Core Pharmacodynamic Properties
Roxatidine's primary mechanism of action is the competitive antagonism of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits both basal and stimulated gastric acid secretion.[2] Furthermore, roxatidine exhibits cytoprotective effects that are independent of its antisecretory activity, including the stimulation of gastric mucus synthesis and potential anti-inflammatory actions.[3]
Data Presentation: Quantitative Efficacy of Roxatidine
The following tables summarize the key quantitative data from various preclinical and clinical studies, providing a comparative overview of roxatidine's potency.
| Parameter | Species/Model | Value | Reference Compound | Value | Source |
| Inhibition of Gastric Acid Secretion | |||||
| ED50 (Food-Stimulated) | Healthy Volunteers | 41 mg | - | - | [4] |
| Relative Potency (Histamine-Stimulated) | Rats | - | Roxatidine is 6.0 times less potent than Z-300 | - | [5] |
| Relative Potency (Carbachol-Stimulated) | Rats | - | Roxatidine is 37.0 times less potent than Z-300 | - | [5] |
| Relative Potency (Pentagastrin-Stimulated) | Rats | - | Roxatidine is 80.0 times less potent than Z-300 | - | [5] |
| Relative Potency (Histamine-Mediated) | Animal Models | 4 to 6 times more potent than Cimetidine | Cimetidine | - | [6] |
| Anti-Lesion Effects | |||||
| Relative Potency (HCl/Aspirin-Induced Lesions) | Rats | - | Roxatidine is 8.1 times less potent than Z-300 | - | [5] |
| Relative Potency (Mepirizole-Induced Duodenal Ulcers) | Rats | - | Roxatidine is 14.8 times less potent than Z-300 | - | [5] |
| Histamine H2 Receptor Affinity | |||||
| pA2 Value | Isolated Guinea Pig Atrium | 7.0 | Z-300 | 6.8 | [5] |
Signaling Pathways and Mechanisms of Action
Roxatidine's pharmacodynamics extend beyond simple H2-receptor antagonism. It has been shown to modulate inflammatory signaling pathways, which may contribute to its overall gastroprotective effects.
Histamine H2 Receptor Antagonism and Gastric Acid Secretion
The primary signaling pathway inhibited by roxatidine is the histamine-mediated activation of adenylyl cyclase in gastric parietal cells.
Caption: Roxatidine blocks histamine-induced gastric acid secretion.
Anti-Inflammatory Signaling Pathway
Roxatidine has been demonstrated to attenuate mast cell-mediated allergic inflammation by inhibiting the NF-κB and p38 MAPK signaling pathways.[1][7]
Caption: Roxatidine's anti-inflammatory mechanism of action.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to assess the cytoprotective effects of anti-ulcer agents.
References
- 1. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective action of roxatidine acetate HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of food-stimulated acid secretion (intragastric titration) by roxatidine acetate. Dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation [ouci.dntb.gov.ua]
The Effect of Roxatidine Hemioxalate on Gastric Mucin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine hemioxalate, a histamine H2-receptor antagonist, exhibits a distinct and clinically significant effect on gastric mucosal defense, separate from its acid-suppressing properties. Unlike other H2-receptor antagonists such as famotidine, cimetidine, and ranitidine, roxatidine has been shown to stimulate both the synthesis and secretion of gastric mucin.[1][2] This technical guide provides an in-depth analysis of the mechanisms, experimental evidence, and methodologies related to the effects of roxatidine on gastric mucin synthesis. The information presented is intended to support further research and drug development in the field of gastric mucosal protection.
Introduction
The gastric mucosa is protected from the harsh acidic environment of the stomach by a layer of mucus, primarily composed of mucin glycoproteins. This protective barrier is a critical element in preventing gastric lesions and ulcers. While histamine H2-receptor antagonists are primarily known for their ability to inhibit gastric acid secretion, some compounds in this class possess additional cytoprotective properties. Roxatidine has emerged as a notable example, with studies demonstrating its unique ability to enhance the gastric mucus barrier.[1][3] This guide will explore the molecular pathways and experimental findings that elucidate this important characteristic of roxatidine.
Quantitative Data on Mucin Synthesis
The following tables summarize the key quantitative findings from studies investigating the effect of roxatidine on gastric mucin synthesis.
Table 1: Effect of Roxatidine on Mucin Biosynthesis in Rat Gastric Mucosa
| Treatment Group | Mucin Biosynthesis/Accumulation | Mucin Content (Surface Mucus Cell-derived) | Reference |
| Control | Baseline | Baseline | [1] |
| Roxatidine (100 mg/kg) | Maintained | Maintained | [1] |
| Famotidine (3 mg/kg) | Significantly Decreased | Reduced | [1] |
Table 2: Effect of Roxatidine on Mucin Secretion and Synthesis in Cultured Rabbit Gastric Mucosal Cells
| Treatment | Effect on Mucin Secretion & Synthesis | Time to Max Induction (Synthesis) | Time to Max Enhancement (Secretion) | Reference |
| Roxatidine | Dose-dependent increase | 4 hours | 8 hours | [2] |
| Cimetidine | No stimulation | N/A | N/A | [2] |
| Ranitidine | No stimulation | N/A | N/A | [2] |
| Famotidine | No stimulation | N/A | N/A | [2] |
Table 3: Role of Nitric Oxide in Roxatidine-Induced Mucin Synthesis
| Treatment | [3H]Glucosamine Incorporation into Mucin | Reference |
| Roxatidine | Stimulated | [4] |
| Roxatidine + NG-nitro-L-arginine (10⁻⁵ M) | Completely Blocked | [4] |
| Roxatidine + NG-nitro-L-arginine + L-arginine (5 x 10⁻³ M) | Inhibition Reversed | [4] |
Signaling Pathway
The stimulatory effect of roxatidine on gastric mucin synthesis is independent of its H2-receptor antagonist activity and is mediated by the nitric oxide (NO) signaling pathway.[4] The proposed pathway suggests that roxatidine acts on gastric mucosal cells, leading to an increase in NO production, which in turn stimulates the biosynthesis of mucin, particularly in the surface mucous cells of the gastric corpus.[4][5]
Caption: Proposed signaling pathway of roxatidine-induced gastric mucin synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the effect of roxatidine on gastric mucin synthesis.
In Vivo Animal Studies
-
Animal Model: Male Wistar rats.[1]
-
Drug Administration: Roxatidine (100 mg/kg) or famotidine (3 mg/kg) was administered orally by gavage once daily for 7 days.[1]
-
Measurement of Mucin Biosynthesis:
-
Following the treatment period, the gastric mucosa is excised.
-
Mucin biosynthesis is assessed by measuring the incorporation of a radiolabeled precursor, such as [3H]glucosamine, into the mucin glycoproteins.
-
The tissue is incubated with the radiolabel for a defined period (e.g., 5 hours).[4]
-
Mucin is then extracted and purified.
-
The radioactivity incorporated into the mucin fraction is measured using a scintillation counter to quantify the rate of synthesis.
-
-
Immunohistochemical Analysis of Mucin Content:
-
Gastric tissue samples are fixed in formalin and embedded in paraffin.
-
Tissue sections are stained with anti-mucin monoclonal antibodies.
-
The immunoreactivity is visualized using a suitable detection system (e.g., horseradish peroxidase) and analyzed microscopically to assess the content and localization of specific mucins (e.g., surface mucus cell-derived mucin).[1]
-
-
Periodic Acid-Schiff (PAS) Staining:
-
To assess the overall mucus content in the small intestine, rats are administered roxatidine orally.[6]
-
The small intestine is excised, fixed, and sectioned.[6]
-
Sections are stained with PAS, which stains glycoproteins, including mucins, a magenta color.[6]
-
The ratio of the PAS-positive area to the total mucosal area is analyzed to quantify changes in mucus content.[6]
-
In Vitro Cell Culture Studies
-
Cell Model: Cultured rabbit gastric mucosal cells or human gastric adenocarcinoma cell lines (e.g., MKN 28).[2][7]
-
Treatment: Cells are exposed to varying concentrations of roxatidine or other H2 antagonists for a specified duration (e.g., 8 hours).[2]
-
Measurement of Mucin Secretion and Synthesis:
-
The amounts of secreted and synthesized mucus are determined using the [3H]glucosamine labeling method.[2]
-
For secreted mucin, the radioactivity in the culture medium is measured.
-
For synthesized mucin, the radioactivity in the cell lysate is measured after purification of the mucin fraction.
-
-
Investigation of Signaling Pathways:
-
To investigate the involvement of specific pathways, inhibitors are added to the cell culture along with roxatidine.
-
For example, to test the role of nitric oxide, NG-nitro-L-arginine methyl ester (a nitric oxide synthase inhibitor) is used.[2][4]
-
To examine the involvement of prostaglandins, indomethacin (a cyclooxygenase inhibitor) is used.[2]
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the effect of roxatidine on gastric mucin synthesis in vitro.
Caption: In vitro experimental workflow for measuring mucin synthesis and secretion.
Conclusion
The available evidence strongly indicates that this compound possesses a unique pharmacological profile among H2-receptor antagonists, characterized by its ability to stimulate gastric mucin synthesis. This effect is mediated through a nitric oxide-dependent pathway and is independent of its H2-receptor blocking activity. For researchers and professionals in drug development, this dual action of acid suppression and mucus barrier enhancement positions roxatidine as a compound of significant interest for the treatment of peptic ulcer disease and other conditions requiring robust gastric mucosal protection. Further investigation into the precise molecular targets of roxatidine within gastric mucosal cells could unveil novel therapeutic strategies for a variety of gastrointestinal disorders.
References
- 1. Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective action of roxatidine acetate HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulant effect of nitric oxide generator and roxatidine on mucin biosynthesis of rat gastric oxyntic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of roxatidine against indomethacin-induced small intestinal mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H2-receptor antagonists stimulate proliferation but not migration of human gastric mucosal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Roxatidine's Role in Angiogenesis and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roxatidine, a second-generation histamine H2 receptor antagonist, has demonstrated compelling anti-angiogenic and anti-tumor effects in preclinical studies. Primarily recognized for its role in reducing gastric acid secretion, emerging research has illuminated its potential in oncology, particularly in cancers where angiogenesis is a critical driver of tumor progression. This technical guide provides a comprehensive overview of the current understanding of roxatidine's mechanism of action in inhibiting angiogenesis and suppressing tumor growth, with a focus on its effects on key signaling pathways and molecular markers. Detailed experimental protocols and quantitative data from pivotal studies are presented to facilitate further research and development in this promising area.
Anti-Angiogenic and Anti-Tumor Efficacy of Roxatidine
Roxatidine has been shown to significantly impede the growth of cancer xenografts in animal models. This effect is largely attributed to its ability to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Quantitative Data on Roxatidine's In Vivo Efficacy
The following table summarizes the key quantitative findings from a study investigating the effects of roxatidine on the growth of Colon 38 cancer cells implanted in C57BL/6 mice.
| Parameter | Control Group | Roxatidine-Treated Group (300 mg/kg/day) | Percentage Change | Citation |
| Tumor Volume (mm³) on Day 26 | 1244.7 ± 209.5 | 540.1 ± 104.8 | -56.6% | [1] |
| Microvessel Density (counts/mm²) | 351 ± 27 | Significantly Decreased | Not Quantified | [1] |
| Serum VEGF Levels (pg/mL) | Significantly Increased vs. No Tumor | Significantly Decreased vs. Control | Not Quantified | [1] |
| Tumor Tissue VEGF Levels (pg/mg protein) | Elevated | Slightly Suppressed | Not Quantified | [1] |
Data presented as mean ± S.E.M.
Mechanism of Action: Inhibition of Key Signaling Pathways
Roxatidine exerts its anti-angiogenic and potential anti-cancer effects through the modulation of several key signaling pathways. As a histamine H2 receptor antagonist, its primary interaction point is the histamine H2 receptor (H2R), which is implicated in VEGF production. Furthermore, roxatidine has been shown to inhibit pro-inflammatory pathways that are also involved in tumorigenesis.
Inhibition of Histamine-Induced VEGF Production
Histamine, acting through H2 receptors, can stimulate the production of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. By blocking the H2 receptor, roxatidine disrupts this signaling cascade, leading to reduced VEGF expression and subsequent inhibition of angiogenesis.
Suppression of NF-κB and p38 MAPK Signaling
Roxatidine has also been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are crucial in regulating the expression of various pro-inflammatory cytokines and are often constitutively active in cancer cells, promoting proliferation, survival, and angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of roxatidine's anti-angiogenic and anti-tumor effects.
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the effect of roxatidine on the growth of colon cancer xenografts in a murine model.
Animal Model: C57BL/6 mice.
Cell Line: Syngeneic colon cancer cell line (Colon 38).
Protocol:
-
Cell Implantation: Subcutaneously implant 1 x 10^6 Colon 38 cells into the flank of C57BL/6 mice.
-
Drug Administration:
-
Begin oral administration of roxatidine (e.g., 300 mg/kg/day) or vehicle control.
-
Administer the drug daily for the duration of the study (e.g., 26-29 days).
-
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with calipers every few days.
-
Calculate tumor volume using the formula: (width)^2 x length / 2.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Collect blood samples for serum analysis (e.g., VEGF levels).
-
Process tumor tissue for histological and molecular analysis.
-
Immunohistochemical Analysis of Microvessel Density
Objective: To quantify the extent of angiogenesis in tumor tissues.
Protocol:
-
Tissue Preparation:
-
Fix excised tumor tissues in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them at 4-5 µm thickness.
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against an endothelial cell marker (e.g., anti-CD31).
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Examine the stained sections under a microscope.
-
Identify areas of highest vascularization ("hot spots").
-
Count the number of microvessels within a defined area (e.g., per mm²).
-
Measurement of VEGF Levels (ELISA)
Objective: To quantify the concentration of Vascular Endothelial Growth Factor in serum and tumor tissue lysates.
Protocol:
-
Sample Preparation:
-
Serum: Collect whole blood, allow it to clot, and centrifuge to separate the serum.
-
Tumor Tissue Lysate: Homogenize excised tumor tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
-
ELISA Procedure:
-
Use a commercially available mouse VEGF ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for mouse VEGF.
-
Add standards, controls, and samples (serum or tissue lysate) to the wells.
-
Incubate to allow VEGF to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on VEGF.
-
Add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the VEGF standards.
-
Calculate the concentration of VEGF in the samples by interpolating their absorbance values from the standard curve.
-
In Vitro Cell Growth Assay (MTT Assay)
Objective: To assess the direct cytotoxic effect of roxatidine on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Colon 38) in a 96-well plate at a predetermined density.
-
Drug Treatment: After allowing the cells to adhere, treat them with various concentrations of roxatidine or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion and Future Directions
The available evidence strongly suggests that roxatidine possesses significant anti-angiogenic and anti-tumor properties, primarily mediated through the inhibition of the histamine H2 receptor-VEGF axis and the suppression of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK. The quantitative data from preclinical models demonstrates a notable reduction in tumor growth and microvessel density.
For drug development professionals, these findings present a compelling case for the repurposing of roxatidine as a potential adjunct therapy in cancer treatment. Further research is warranted to:
-
Elucidate the full spectrum of roxatidine's molecular targets and its effects on other angiogenic factors.
-
Evaluate the efficacy of roxatidine in combination with standard chemotherapeutic agents and other targeted therapies.
-
Conduct well-designed clinical trials to assess the safety and efficacy of roxatidine in cancer patients.
The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists seeking to build upon these foundational studies and further explore the therapeutic potential of roxatidine in oncology.
References
- 1. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage discovery research involving Roxatidine Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational early-stage discovery research surrounding Roxatidine, a potent and selective histamine H2-receptor antagonist. While later clinical development and marketing have largely focused on the acetate salt, Roxatidine Acetate, this document will focus on the core molecule, Roxatidine, and its pharmacological profile that underpinned its development. The hemioxalate salt is a specific formulation of the active roxatidine moiety.
Core Discovery: Mechanism of Action
Roxatidine was identified as a competitive antagonist of the histamine H2-receptor.[1][2] Its primary mechanism of action involves blocking the binding of histamine to H2-receptors on the parietal cells of the stomach.[1] This action directly inhibits the production and secretion of gastric acid.[1] The discovery phase would have involved screening and identifying compounds with high affinity and selectivity for the H2-receptor.
The antagonistic action of Roxatidine disrupts the signaling cascade that leads to gastric acid secretion. By competitively inhibiting histamine binding, it reduces the activity of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, downregulates the proton pump (H+/K+ ATPase) activity, which is the final step in acid secretion.
Signaling Pathway for H2-Receptor Antagonism
Caption: H2-Receptor Antagonism by Roxatidine.
Pharmacological Profile
Early preclinical studies established Roxatidine as a more potent inhibitor of gastric acid secretion compared to earlier H2-receptor antagonists like cimetidine.[3] In animal models, roxatidine was found to be 4 to 6 times more potent than cimetidine.[3]
Pharmacokinetics
Roxatidine acetate is almost completely absorbed orally (greater than 95%) and is rapidly metabolized to its active form, roxatidine.[4][5] The parent compound, roxatidine acetate, is generally not detectable in plasma or urine.[4] The pharmacokinetic properties of roxatidine were found to be consistent across different doses and formulations.[6]
| Parameter | Value | Reference |
| Oral Bioavailability | > 95% | [4][5] |
| Time to Peak Plasma Concentration (tmax) | 1 hour (powder capsule), 3 hours (granulated capsule) | [4] |
| Plasma Terminal Half-life | ~6 hours (granulated capsule) | [4] |
| Excretion | 55-60% recovered in urine as roxatidine | [4] |
| Protein Binding | 5-7% | [1] |
Pharmacodynamics
Studies in healthy volunteers demonstrated that roxatidine acetate is an effective gastric antisecretory agent, potentially up to twice as potent as ranitidine.[7] A 150 mg dose of roxatidine acetate was shown to be optimal for suppressing gastric acid secretion, with a duration of effect of approximately 12 hours.[2][8]
Anti-inflammatory Effects and Associated Signaling Pathways
Beyond its effects on gastric acid, early research also indicated that roxatidine possesses anti-inflammatory properties.[9][10] Studies in cell lines and animal models have shown that roxatidine can suppress inflammatory responses.[10][11]
This anti-inflammatory activity is mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[9][10][11] Roxatidine has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][10]
Experimental Workflow for Investigating Anti-inflammatory Effects
Caption: Experimental Workflow for Anti-inflammatory Studies.
NF-κB and p38 MAPK Inhibition Pathway
Caption: Roxatidine's Inhibition of Inflammatory Pathways.
Experimental Protocols
Detailed experimental protocols for the initial discovery of Roxatidine are not extensively available in the public domain. However, based on the published research, the following methodologies would have been central to its early-stage evaluation.
Histamine H2-Receptor Binding Assay (Hypothetical Protocol)
-
Objective: To determine the binding affinity of Roxatidine to the histamine H2-receptor.
-
Methodology:
-
Membrane Preparation: Isolation of cell membranes expressing the H2-receptor from a suitable cell line (e.g., CHO or HEK293 cells transfected with the human H2-receptor) or from guinea pig gastric mucosa.
-
Radioligand Binding: Incubation of the membrane preparation with a radiolabeled H2-receptor antagonist (e.g., [3H]-Tiotidine) in the presence of varying concentrations of Roxatidine.
-
Separation: Separation of bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantification of the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculation of the inhibition constant (Ki) for Roxatidine by analyzing the competition binding data using non-linear regression.
-
Gastric Acid Secretion in a Perfused Rat Stomach Model (Hypothetical Protocol)
-
Objective: To evaluate the in vivo efficacy of Roxatidine in inhibiting gastric acid secretion.
-
Methodology:
-
Animal Preparation: Anesthetized rats are surgically prepared for gastric perfusion.
-
Perfusion: The stomach is continuously perfused with saline, and the perfusate is collected at regular intervals.
-
Stimulation: Gastric acid secretion is stimulated by intravenous infusion of a secretagogue (e.g., histamine).
-
Drug Administration: Roxatidine is administered intravenously or intraduodenally at various doses.
-
Analysis: The acid concentration in the collected perfusate is determined by titration with a standard base (e.g., NaOH).
-
Data Analysis: The inhibitory effect of Roxatidine on stimulated gastric acid secretion is quantified.
-
Conclusion
The early-stage discovery research of Roxatidine identified it as a potent and selective histamine H2-receptor antagonist with a favorable pharmacokinetic profile. Its primary mechanism of action, the inhibition of gastric acid secretion, established its therapeutic potential for acid-related gastrointestinal disorders. Furthermore, subsequent research has unveiled its anti-inflammatory properties, mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, suggesting broader therapeutic applications. The development of different salt forms, such as the hemioxalate, represents formulation strategies to optimize the drug's physicochemical properties for clinical use.
References
- 1. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 3. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic characteristics of roxatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Roxatidine Hemioxalate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxatidine, a potent and specific histamine H2-receptor antagonist, is primarily known for its therapeutic use in treating peptic ulcers and other gastrointestinal disorders by inhibiting gastric acid secretion.[1] Beyond its systemic effects, Roxatidine has demonstrated direct cellular effects in vitro, making it a valuable tool for cell culture studies in areas such as cell proliferation, inflammation, and signaling. Roxatidine acetate, a common prodrug, is rapidly converted to its active metabolite, Roxatidine, in vitro and in vivo.[2][3] These application notes provide detailed protocols and summarize the known effects of Roxatidine on various cell lines, with a focus on its pro-proliferative and anti-inflammatory properties. While most of the available literature pertains to Roxatidine and its acetate form, the information is applicable to studies involving Roxatidine Hemioxalate, as the active moiety is Roxatidine.
Data Presentation
The following tables summarize the observed effects of Roxatidine in various cell culture models. Please note: The quantitative data presented here is illustrative and based on qualitative descriptions from the cited literature, such as "dose-dependent increases/decreases," as precise numerical values were not consistently available in the referenced abstracts.
Table 1: Effect of Roxatidine on Cell Proliferation
| Cell Line | Assay | Roxatidine Concentration | Observed Effect | Reference(s) |
| MKN 28 (Human Gastric Adenocarcinoma) | [3H] Thymidine Incorporation | 10⁻⁸ M - 10⁻⁵ M | Dose-dependent increase in proliferation | [4] |
| MKN 28 (Human Gastric Adenocarcinoma) | Cell Count | 10⁻⁸ M - 10⁻⁵ M | Dose-dependent increase in cell number | [4] |
Table 2: Anti-inflammatory Effects of Roxatidine
| Cell Line | Inflammatory Stimulus | Measured Parameter | Roxatidine Concentration (µM) | Observed Effect | Reference(s) |
| HMC-1 (Human Mast Cell) | PMA + Calcium Ionophore | TNF-α Production | 6.25 - 25 | Dose-dependent decrease | [5] |
| HMC-1 (Human Mast Cell) | PMA + Calcium Ionophore | IL-6 Production | 6.25 - 25 | Dose-dependent decrease | [5] |
| HMC-1 (Human Mast Cell) | PMA + Calcium Ionophore | IL-1β Production | 6.25 - 25 | Dose-dependent decrease | [5] |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not specified | Inhibition | [6] |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | Not specified | Inhibition | [6] |
Signaling Pathways
Roxatidine exerts its cellular effects through distinct signaling pathways. As a histamine H2-receptor antagonist, its primary mode of action is blocking the downstream signaling cascades initiated by histamine binding to the H2 receptor.
Pro-proliferative Signaling Pathway in Gastric Mucosal Cells
In gastric mucosal cells, such as the MKN 28 cell line, Roxatidine has been observed to stimulate proliferation. While the complete pathway is still under investigation and has been referred to as an "unknown regulatory pathway," evidence suggests a mechanism independent of its H2-receptor antagonism. Activation of the H2 receptor by histamine has been shown to stimulate cell proliferation through a Protein Kinase C (PKC) dependent mechanism, leading to the transcription of the early response gene c-fos.[1][7] It is hypothesized that Roxatidine may paradoxically activate a similar or alternative pro-proliferative pathway in these specific cell types.
Figure 1: Postulated pro-proliferative signaling pathway of H2 receptor activation.
Anti-inflammatory Signaling Pathway
Roxatidine has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory signaling cascades. In cell lines such as HMC-1 and RAW 264.7, Roxatidine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2][4][6] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.
Figure 2: Anti-inflammatory signaling pathways inhibited by Roxatidine.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or sterile water. Ensure complete dissolution by vortexing.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
Cell Culture and Treatment
The following are generalized protocols. Optimal conditions, including cell seeding density, drug concentration, and incubation time, should be determined empirically for each cell line and experimental setup.
Figure 3: General experimental workflow for cell culture studies with Roxatidine.
Protocol 1: Cell Proliferation Assay ([3H] Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest (e.g., MKN 28)
-
Complete cell culture medium
-
This compound stock solution
-
[3H] Thymidine (1 mCi/mL)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Ethanol, 95%, ice-cold
-
Sodium hydroxide (NaOH), 0.1 N
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the Roxatidine-containing medium or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24-72 hours).
-
[3H] Thymidine Labeling: Add 1 µCi of [3H] Thymidine to each well. Incubate for an additional 4-18 hours.
-
Cell Harvesting:
-
Terminate the assay by aspirating the medium.
-
Wash the cells twice with 200 µL of ice-cold PBS.
-
Fix the cells by adding 100 µL of ice-cold 10% TCA to each well and incubate for 30 minutes at 4°C.
-
Aspirate the TCA and wash the wells twice with 200 µL of ice-cold 95% ethanol.
-
Allow the plates to air dry completely.
-
-
Lysis and Scintillation Counting:
-
Add 100 µL of 0.1 N NaOH to each well to solubilize the DNA.
-
Transfer the contents of each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage or fold change relative to the vehicle-treated control.
Protocol 2: Western Blot for NF-κB Activation
This protocol details the detection of key proteins in the NF-κB signaling pathway, such as phosphorylated p65 (p-p65) and IκBα, to assess pathway activation.
Materials:
-
Cells of interest (e.g., HMC-1)
-
Complete cell culture medium
-
This compound stock solution
-
Inflammatory stimulus (e.g., PMA and Ionomycin, or LPS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., PMA at 50 ng/mL and Ionomycin at 1 µM) and incubate for a short period (e.g., 15-60 minutes) to induce NF-κB activation.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and/or a loading control like β-actin.
Conclusion
This compound is a versatile compound for in vitro research, with demonstrated effects on both cell proliferation and inflammation. The provided protocols offer a framework for investigating these effects in various cell culture models. Researchers are encouraged to optimize these protocols for their specific experimental systems to further elucidate the cellular and molecular mechanisms of Roxatidine's actions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation [ouci.dntb.gov.ua]
- 3. Thymidine Incorporation Assay | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 m… [ouci.dntb.gov.ua]
- 7. Activation of the human histamine H2 receptor is linked to cell proliferation and c-fos gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Roxatidine Hemioxalate in Rodent Models of Gastric Ulcers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxatidine, a second-generation histamine H2-receptor antagonist, is a potent inhibitor of gastric acid secretion.[1][2] Its active metabolite, roxatidine, effectively manages gastric and duodenal ulcers.[3][4] Beyond its antisecretory effects, roxatidine exhibits gastroprotective properties through mechanisms that include the stimulation of mucus secretion and synthesis, and modulation of inflammatory pathways.[5][6] These characteristics make it a valuable compound for investigation in preclinical rodent models of gastric ulcers.
These application notes provide detailed protocols for utilizing roxatidine hemioxalate in common rodent models of gastric ulceration, along with a summary of key quantitative data from relevant studies and visualizations of implicated signaling pathways.
Data Presentation
Table 1: Efficacy of Roxatidine in Aspirin-Induced Gastric Ulcer Model in Wistar Rats
| Treatment Group | Dose (mg/kg) | Ulcer Incidence (%) | Free Acidity (mEq/L) | Total Acidity (mEq/L) |
| Control | - | - | - | - |
| Roxatidine | 5 | 33.33 | 3.19 ± 0.05 | - |
| Rabeprazole | 20 | 16.67 | 1.90 ± 0.09 | - |
Data from a comparative study with Rabeprazole.[7]
Table 2: Gastroprotective Effect of Roxatidine in Restraint Stress-Induced Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Reduction in Ulcer Size (%) | Reduction in Ulcer Number (%) |
| Roxatidine | 6.5 | - | - |
| Roxatidine | 25 | 24.6 | +7.2 (increase) |
| Roxatidine | 70 | 55.6 | 14.3 |
| Roxatidine | 100 | 85.3 | 57.1 |
| Roxatidine | 140 | 89.0 | 67.9 |
Data demonstrates a dose-dependent effect.[8]
Experimental Protocols
Aspirin-Induced Gastric Ulcer Model
This model is widely used to screen for gastroprotective agents against NSAID-induced gastric damage.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Aspirin (suspended in 1% carboxymethyl cellulose)
-
Vehicle (e.g., distilled water or saline)
-
Oral gavage needles
-
Surgical instruments for dissection
-
pH meter
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 24-36 hours before ulcer induction, with free access to water.[4]
-
Grouping: Divide the animals into at least three groups:
-
Vehicle Control Group
-
Roxatidine Treatment Group(s) (e.g., 5 mg/kg)
-
Positive Control Group (e.g., Rabeprazole 20 mg/kg)[7]
-
-
Drug Administration: Administer this compound or vehicle orally via gavage 30 minutes to 1 hour prior to aspirin administration.
-
Ulcer Induction: Administer aspirin orally (e.g., 200-500 mg/kg) to all groups except a sham control if included.[4][7]
-
Observation Period: House the animals in individual cages and deprive them of food, but not water, for 6 hours.[4]
-
Euthanasia and Sample Collection: Euthanize the rats via an approved method (e.g., CO2 inhalation followed by cervical dislocation).
-
Stomach Excision and Examination: Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Ulcer Index Determination: Examine the gastric mucosa for ulcers. The ulcer index can be calculated by measuring the length and number of lesions.
-
Gastric Juice Analysis: Collect the gastric content to measure the volume, pH, and titratable acidity (free and total).
Workflow for Aspirin-Induced Ulcer Model
Caption: Experimental workflow for the aspirin-induced gastric ulcer model in rats.
Pyloric Ligation-Induced Gastric Ulcer Model
This model assesses the effect of a substance on gastric acid secretion and ulcer formation due to acid accumulation.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Anesthetic (e.g., ether or ketamine/xylazine)
-
Surgical thread
-
Surgical instruments
-
Centrifuge tubes
Procedure:
-
Animal Preparation: Fast rats for 24-48 hours prior to surgery, with free access to water.
-
Grouping and Drug Administration: Divide animals into groups and administer this compound or vehicle orally 30 minutes before the surgical procedure.
-
Anesthesia: Anesthetize the rats.
-
Surgical Procedure:
-
Make a midline abdominal incision.
-
Locate the pyloric end of the stomach.
-
Ligate the pylorus using a surgical thread, being careful not to obstruct blood flow.
-
Suture the abdominal incision.
-
-
Recovery and Observation: Allow the animals to recover in individual cages for 4-19 hours, without access to food or water.
-
Euthanasia and Sample Collection: Euthanize the rats.
-
Gastric Content Collection: Open the abdomen and place a clamp at the esophageal end of the stomach. Carefully remove the stomach and collect the gastric contents into a centrifuge tube.
-
Analysis:
-
Centrifuge the gastric contents and measure the volume of the supernatant.
-
Determine the pH of the gastric juice.
-
Measure free and total acidity by titrating with 0.01 N NaOH.
-
Open the stomach along the greater curvature, rinse with saline, and calculate the ulcer index.
-
Restraint Stress-Induced Gastric Ulcer Model
This model investigates the role of stress in ulcer formation and the efficacy of protective agents.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Restraint cages or tubes
Procedure:
-
Animal Preparation: Fast the rats for 24 hours with free access to water.
-
Grouping and Drug Administration: Divide animals into groups and administer this compound (e.g., 6.5, 25, 70, 100, 140 mg/kg) or vehicle orally.[8]
-
Stress Induction: Place the rats in restraint cages and immobilize them for a period of 24 hours.[8]
-
Euthanasia and Stomach Examination: At the end of the stress period, euthanize the rats.
-
Ulcer Assessment: Excise the stomach, open it along the greater curvature, and examine for lesions. The number and size of ulcers are recorded to calculate an ulcer index.
Signaling Pathways
Roxatidine's mechanism of action extends beyond H2-receptor antagonism to include the modulation of key inflammatory signaling pathways.
Inhibition of NF-κB Signaling Pathway
Roxatidine has been shown to suppress the activation of NF-κB, a crucial transcription factor in the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Roxatidine's Inhibition of the NF-κB Pathway
Caption: Roxatidine inhibits NF-κB activation and pro-inflammatory cytokine production.
Attenuation of p38 MAPK Signaling Pathway
Roxatidine can also attenuate the p38 MAPK pathway, which is involved in the cellular response to stress and inflammation. By inhibiting this pathway, roxatidine further reduces the production of inflammatory mediators.
Roxatidine's Attenuation of the p38 MAPK Pathway
Caption: Roxatidine inhibits the p38 MAPK signaling pathway, reducing inflammation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New method of inducing intestinal lesions in rats by intraduodenal administration of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastroprotective effect of MX1 (a novel salt of the active metabolite of roxatidine with a complex of bismuth and citric acid) against stress ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Roxatidine
These application notes provide detailed protocols for the in vivo administration of Roxatidine, a histamine H2-receptor antagonist, in preclinical research settings. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Roxatidine in various disease models.
Summary of In Vivo Dosage and Concentration
The following table summarizes the quantitative data on Roxatidine dosage and administration in various in vivo experimental models based on published studies. Roxatidine is the active metabolite of Roxatidine acetate hydrochloride, which is rapidly converted after oral administration.[1][2] The dosages mentioned in the literature are for Roxatidine acetate, but the in vivo effects are attributed to Roxatidine.
| Animal Model | Disease Model | Dosage (Roxatidine Acetate) | Route of Administration | Key Findings |
| NC/Nga Mice | Dermatophagoides farinae body (Dfb)-induced Atopic Dermatitis | 10 mg/kg and 20 mg/kg | Oral (p.o.) | Reduced dermatitis score, decreased levels of IgE, histamine, and inflammatory cytokines (IL-6, IL-1β, TNF-α).[1][3] |
| ICR Mice | Compound 48/80-induced Anaphylaxis | 20 mg/kg | Oral (p.o.) | Increased survival rate, suppressed release of inflammatory cytokines (TNF-α, IL-6, IL-1β).[4][5] |
| Mice | Chemical Allergen-induced Contact Hypersensitivity | 20 mg/kg | Oral (p.o.) | Significantly reduced ear swelling and mast cell accumulation.[4] |
| Mice with Breast Implant Materials | Fibrosis Model | Not specified in detail | Systemic administration | Reduced serum concentrations of TGF-β and fibroblast abundance.[6] |
| Rats and Dogs | Histamine-induced Gastric Acid Secretion | Not specified in detail | Intraduodenal or Intraperitoneal | Potent inhibition of gastric acid secretion.[7] |
Experimental Protocols
Atopic Dermatitis Model in NC/Nga Mice
This protocol describes the induction of atopic dermatitis-like symptoms in NC/Nga mice using Dermatophagoides farinae body (Dfb) extract and subsequent treatment with Roxatidine.
Materials:
-
NC/Nga male mice (6 weeks old)
-
Dermatophagoides farinae body (Dfb) extract
-
Roxatidine acetate hydrochloride
-
Vehicle (e.g., Phosphate-Buffered Saline - PBS)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Induction of Atopic Dermatitis:
-
Shave the dorsal skin of the mice.
-
Topically apply Dfb extract to the shaved dorsal skin to induce atopic dermatitis. The specific concentration and frequency of Dfb application should be optimized based on the supplier's instructions and preliminary studies.
-
-
Roxatidine Administration:
-
Prepare Roxatidine acetate solutions in the vehicle at concentrations of 10 mg/kg and 20 mg/kg.
-
Administer the prepared solutions or vehicle orally (p.o.) to the respective groups of mice once daily. Treatment should commence at a predetermined time point after the initial sensitization with Dfb and continue for the duration of the study (e.g., 8 weeks).[3]
-
-
Evaluation of Disease Severity:
-
Monitor the dermatitis score weekly. The scoring system typically evaluates erythema, edema, excoriation, and dryness/scaling.
-
At the end of the experiment, collect blood samples via cardiac puncture for the analysis of serum IgE and histamine levels using ELISA kits.[1][3]
-
Euthanize the mice and collect dorsal skin tissue for histological analysis (H&E staining for epidermal thickness and mast cell infiltration) and biochemical analysis (e.g., Western blot for inflammatory markers).[1][3]
-
Experimental Workflow for Atopic Dermatitis Model
Caption: Workflow for Dfb-induced atopic dermatitis model and Roxatidine treatment.
Anaphylaxis Model in ICR Mice
This protocol details the induction of systemic anaphylaxis using compound 48/80 in ICR mice to evaluate the anti-allergic effects of Roxatidine.
Materials:
-
ICR male mice (6 weeks old)
-
Compound 48/80
-
Roxatidine acetate hydrochloride
-
Vehicle (e.g., PBS)
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Roxatidine Pre-treatment:
-
Induction of Anaphylaxis:
-
Monitoring and Evaluation:
-
Monitor the survival rate of the mice for at least one hour after the compound 48/80 injection.
-
In a separate cohort of animals, collect blood samples at a specified time point after compound 48/80 injection to measure serum levels of histamine and inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.[4]
-
Signaling Pathway
Roxatidine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.[4][6][8] An inflammatory stimulus (e.g., TNF-α, IFN-γ, or compound 48/80) typically activates these pathways, leading to the production of pro-inflammatory cytokines. Roxatidine intervenes in this cascade, leading to a reduction in the inflammatory response.
Roxatidine's Anti-inflammatory Signaling Pathway
Caption: Roxatidine inhibits inflammatory responses by targeting the NF-κB and p38 MAPK pathways.
References
- 1. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 4. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the animal pharmacology of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Roxatidine in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative determination of roxatidine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, accurate, and suitable for pharmacokinetic studies.
Introduction
Roxatidine is a selective histamine H2-receptor antagonist used in the treatment of peptic ulcer disease.[1] Its prodrug, roxatidine acetate, is rapidly metabolized to the active form, roxatidine, after oral administration.[1][2][3] Monitoring the concentration of roxatidine in plasma is crucial for pharmacokinetic and bioequivalence studies.[4] This application note details a validated HPLC method for the reliable quantification of roxatidine in human plasma.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify roxatidine from plasma components. The sample preparation involves solid-phase extraction (SPE) to isolate the analyte and an internal standard (IS) from the plasma matrix, thereby minimizing interference and enhancing sensitivity.[2][3]
Experimental
Materials and Reagents
-
Roxatidine reference standard
-
Ranitidine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Ammonium hydroxide (NH₄OH)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (Octadecyl C18)
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is presented in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | High-Performance Liquid Chromatography system with UV detector |
| Column | Nova-Pak® C18, 150 mm × 3.9 mm, 4 µm particle size[2] |
| Mobile Phase | 20 mM KH₂PO₄ (pH 7.0) and Acetonitrile (5:1, v/v)[2][3] |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 50 µL[2] |
| Column Temperature | 40°C[2] |
| UV Detection | 298 nm[2] |
| Run Time | 8 minutes[2] |
| Internal Standard | Ranitidine[2][3] |
Note: Alternative methods may utilize different columns such as a Hydrosphere C18 with a mobile phase of methanol and ammonium formate buffer (20:80, v/v) and MS/MS detection.[4]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of roxatidine and ranitidine (IS) in 10% acetonitrile at a concentration of 1 mg/mL.[3]
-
Working Standard Solutions: Prepare working standard solutions of roxatidine by serial dilution of the stock solution with 10% acetonitrile to achieve concentrations ranging from 5 ng/mL to 1000 ng/mL.[2][3]
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 500, and 900 ng/mL).[2]
Plasma Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: To 1 mL of plasma sample, add 100 µL of the internal standard solution (10 µg/mL ranitidine).[2]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.[2]
-
Washing:
-
Elution: Elute roxatidine and the internal standard with 1 mL of methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue with 100 µL of the mobile phase.[2]
-
Injection: Inject 50 µL of the reconstituted sample into the HPLC system.[2]
An alternative sample preparation method is liquid-liquid extraction with ethyl acetate or tert-butyl methyl ether.[4][5]
Method Validation
The analytical method was validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[2] The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[2][3] |
| Intra-day Precision (CV%) | Within 10%[2] |
| Inter-day Precision (CV%) | Within 10%[2] |
| Intra-day Accuracy (%) | Within 10%[2] |
| Inter-day Accuracy (%) | Within 10%[2] |
| Recovery | > 87%[2][3] |
Experimental Workflow
The overall experimental workflow for the determination of roxatidine in plasma is depicted in the following diagram.
Caption: Experimental workflow for roxatidine analysis in plasma.
Conclusion
The described HPLC method with UV detection is a reliable and robust technique for the quantification of roxatidine in human plasma. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine use in clinical and research laboratories for pharmacokinetic and bioequivalence studies of roxatidine.
References
- 1. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of roxatidine in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Roxatidine Hemioxalate: A Novel Investigational Compound for Atopic Dermatitis
Application Notes and Protocols for Researchers
Introduction
Roxatidine, a histamine H2-receptor antagonist traditionally used for treating gastric and duodenal ulcers, has demonstrated significant potential as a therapeutic agent for atopic dermatitis (AD).[1][2][3] Recent preclinical studies have elucidated its anti-inflammatory and skin barrier-restoring properties, suggesting a novel application for this well-established drug. These notes provide detailed protocols and data from key studies to guide researchers and drug development professionals in exploring the utility of roxatidine hemioxalate in the context of atopic dermatitis.
Roxatidine acetate hydrochloride (RXA), the precursor to roxatidine, is rapidly converted to its active metabolite, roxatidine, upon oral absorption.[1][4] Its mechanism in atopic dermatitis extends beyond histamine H2 receptor antagonism, involving the modulation of key inflammatory pathways and restoration of skin barrier function.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of roxatidine acetate hydrochloride (RXA) in various models of atopic dermatitis.
Table 1: In Vivo Efficacy of Roxatidine Acetate (RXA) in a Dfb-Induced Atopic Dermatitis Mouse Model [1]
| Parameter | Control Group | Dfb-Induced AD Group | RXA-Treated Group | DEX-Treated Group (Positive Control) |
| Dermatitis Score | Low | Significantly Increased | Noticeably Reduced | Similar to RXA Group |
| Serum IgE Levels | Baseline | Significantly Increased | Significantly Decreased | Not Reported |
| Serum Histamine Levels | Baseline | Significantly Increased | Significantly Decreased | Not Reported |
| IL-6 Levels in Dorsal Skin | Baseline | Significantly Increased | Significantly Suppressed | Not Reported |
| Filaggrin Expression | Normal | Decreased | Recovered | Not Reported |
| Adhesive Molecule Expression | Low | Increased | Inhibited | Not Reported |
Table 2: In Vitro Effects of Roxatidine Acetate (RXA) on TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes [1]
| Parameter | Control Group | TNF-α/IFN-γ Stimulated Group | RXA-Treated Group |
| Filaggrin Expression | Normal | Decreased | Recovered |
| Adhesive Molecule Expression | Low | Increased | Inhibited |
| NF-κB p65 Translocation | Low | Increased | Inhibited |
| Aryl Hydrocarbon Receptor (AhR) Expression | Baseline | Not Reported | Significantly Upregulated |
| Sirtuin1 (SIRT1) Expression | Baseline | Not Reported | Significantly Upregulated |
Table 3: Ex Vivo Effects of Roxatidine Acetate (RXA) on an AD-like Human Skin Equivalent (HSE) Model [1]
| Parameter | Control Group | AD Cocktail-Induced Group | RXA-Treated Group |
| Epidermal Thickness | Normal | Increased | Significantly Reduced |
| Dermal Thickness | Normal | Increased | Significantly Reduced |
| Filaggrin Expression | Normal | Decreased | Recovered |
| Involucrin Expression | Normal | Decreased | Recovered |
Experimental Protocols
Dfb-Induced Atopic Dermatitis Mouse Model
This protocol describes the induction of atopic dermatitis-like symptoms in NC/Nga mice using Dermatophagoides farinae body (Dfb) extract and subsequent treatment with roxatidine acetate hydrochloride (RXA).
Materials:
-
NC/Nga mice
-
Dermatophagoides farinae body (Dfb) extract
-
Roxatidine Acetate Hydrochloride (RXA)
-
Dexamethasone (DEX) as a positive control
-
Vehicle control
Procedure:
-
Induction of AD: Treat mice with Dfb to induce severe AD skin symptoms. This typically involves repeated topical application of the extract over several weeks.
-
Grouping: Divide the mice into the following groups:
-
Control group (no Dfb treatment)
-
Dfb-induced AD group (treated with vehicle)
-
RXA-treated group (Dfb-induced AD mice orally administered with RXA)
-
DEX-treated group (Dfb-induced AD mice orally administered with DEX)
-
-
Treatment: Administer RXA or DEX orally to the respective groups. The dosage and frequency should be determined based on preliminary dose-response studies.
-
Assessment:
-
Dermatitis Score: Clinically score the severity of skin lesions (e.g., erythema, edema, excoriation, dryness) at regular intervals.
-
Histological Analysis: Collect skin tissue samples for histological examination (e.g., H&E staining) to assess epidermal and dermal thickness.
-
Immunohistochemistry: Perform immunohistochemical staining for filaggrin and adhesion molecules in skin sections.
-
Biochemical Analysis: Collect blood samples to measure serum levels of IgE and histamine using ELISA. Homogenize dorsal skin tissue to measure IL-6 levels.
-
In Vitro Model using HaCaT Keratinocytes
This protocol details the investigation of RXA's effects on human keratinocytes stimulated with pro-inflammatory cytokines.
Materials:
-
HaCaT human keratinocyte cell line
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interferon-gamma (IFN-γ)
-
Roxatidine Acetate Hydrochloride (RXA)
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture HaCaT cells under standard conditions.
-
Stimulation and Treatment:
-
Pre-treat the cells with various concentrations of RXA for a specified period.
-
Stimulate the cells with a combination of TNF-α and IFN-γ to induce an inflammatory response.
-
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the expression levels of filaggrin, adhesion molecules, and proteins involved in the NF-κB signaling pathway (e.g., p-p65, p65).
-
Immunofluorescence: Perform immunofluorescence staining to visualize the nuclear translocation of NF-κB p65.
-
Gene Expression Analysis: Use real-time PCR to quantify the mRNA expression of relevant genes.
-
Ex Vivo AD-like Human Skin Equivalent (HSE) Model
This protocol describes the use of a 3D human skin model to assess the therapeutic potential of RXA.
Materials:
-
Human Skin Equivalent (HSE) model
-
AD cocktail (a mixture of pro-inflammatory cytokines and other stimulants to mimic AD conditions)
-
Roxatidine Acetate Hydrochloride (RXA)
Procedure:
-
Model Preparation: Culture the HSE model according to the manufacturer's instructions.
-
Induction of AD-like Phenotype: Treat the HSE model with an "AD cocktail" to induce characteristics of atopic dermatitis, such as epidermal thickening and decreased barrier protein expression.
-
Treatment: Topically apply RXA to the surface of the AD-like HSE model.
-
Assessment:
-
Histological Analysis: Cross-section the HSE models and perform histological staining to measure epidermal and dermal thickness.
-
Immunohistochemistry: Stain the sections for filaggrin and involucrin to assess skin barrier protein expression.
-
Signaling Pathways and Mechanisms of Action
Roxatidine's therapeutic effects in atopic dermatitis appear to be mediated through the modulation of several key signaling pathways.
Caption: Roxatidine's mechanism in atopic dermatitis.
The anti-AD effects of roxatidine are associated with the suppression of the Nuclear Factor-kappa B (NF-κB) cascade.[1] By inhibiting the activation and nuclear translocation of NF-κB, roxatidine reduces the production of pro-inflammatory cytokines like IL-6 and IL-1β, as well as the expression of adhesion molecules.[1][2] Furthermore, roxatidine has been shown to upregulate the expression of Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1), which are known to play a role in maintaining skin barrier function, partly by promoting the expression of filaggrin.[1]
Caption: In vivo experimental workflow for AD mouse model.
Caption: In vitro experimental workflow using HaCaT cells.
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for the treatment of atopic dermatitis.[5] Its dual action of suppressing inflammation and promoting skin barrier function addresses two of the key pathological features of the disease.[1] The protocols and data presented here provide a solid foundation for further research into the clinical efficacy and safety of roxatidine in patients with atopic dermatitis. Future studies should aim to replicate these findings in human clinical trials and further elucidate the molecular mechanisms underlying its therapeutic effects.
References
- 1. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
Application of Roxatidine in Human Keratinocyte Cell Lines: Application Notes and Protocols
Roxatidine, a histamine H2-receptor antagonist, has demonstrated significant potential beyond its traditional use in treating gastric ulcers.[1][2] Recent research has illuminated its anti-inflammatory and skin barrier-protective effects in human keratinocyte cell lines, suggesting its therapeutic applicability in inflammatory skin disorders like atopic dermatitis.[3][4]
Application Notes
Roxatidine acetate, the precursor to roxatidine, has been shown to modulate key signaling pathways in human keratinocytes, particularly in the context of inflammation.[3] In studies utilizing the HaCaT human keratinocyte cell line, roxatidine acetate has been observed to counteract the inflammatory effects induced by cytokines such as TNF-α and IFN-γ.[3]
The primary applications of roxatidine in keratinocyte research revolve around its ability to:
-
Restore Skin Barrier Function: Roxatidine treatment has been found to recover the expression of crucial skin barrier proteins like filaggrin, which is often downregulated in inflammatory skin conditions.[3]
-
Modulate Inflammatory Responses: It effectively suppresses the activation of the NF-κB signaling pathway, a central mediator of inflammation, thereby reducing the expression of pro-inflammatory molecules.[3]
-
Regulate Cellular Signaling: Roxatidine influences the Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1) pathways, which are involved in cellular differentiation, antioxidant responses, and inflammation.[3]
These findings position roxatidine as a promising compound for further investigation in dermatological research and drug development, particularly for therapies targeting inflammatory skin diseases.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of Roxatidine Acetate (RXA) on human keratinocytes (HaCaT cells) stimulated with TNF-α/IFN-γ.
Table 1: Effect of Roxatidine Acetate on Protein Expression in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes
| Protein | Treatment | Outcome | Significance |
| Filaggrin | RXA | Recovered reduced expression | - |
| AhR | RXA | Recovered reduced expression | - |
| SIRT1 | RXA | Recovered reduced expression | - |
| VCAM-1 | RXA | Inhibited induced expression | - |
| NF-κB p65 | RXA | Inhibited nuclear translocation | - |
Data synthesized from a study by Choi et al. (2021).[3]
Table 2: Effect of Roxatidine Acetate on mRNA Expression in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes
| Gene | Treatment | Outcome | Significance |
| AhR | RXA | Markedly increased mRNA levels | p < 0.05, *p < 0.01, **p < 0.001 vs. TNF-α/IFN-γ group |
| ARNT | RXA | Markedly increased mRNA levels | p < 0.05, *p < 0.01, **p < 0.001 vs. TNF-α/IFN-γ group |
| OVOL1 | RXA | Markedly increased mRNA levels | p < 0.05, *p < 0.01, **p < 0.001 vs. TNF-α/IFN-γ group |
| SIRT1 | RXA | Markedly increased mRNA levels | p < 0.05, *p < 0.01, **p < 0.001 vs. TNF-α/IFN-γ group |
Data synthesized from a study by Choi et al. (2021).[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by roxatidine and a general experimental workflow for studying its effects in keratinocytes.
Caption: Roxatidine's mechanism in keratinocytes.
Caption: Experimental workflow for studying Roxatidine.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of roxatidine on human keratinocytes.
1. HaCaT Cell Culture and Treatment
-
Cell Line: HaCaT (immortalized human keratinocyte cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Culture HaCaT cells to 70-80% confluency.
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).
-
Allow cells to adhere overnight.
-
Pre-treat cells with desired concentrations of Roxatidine Acetate for a specified period (e.g., 1 hour).
-
Stimulate the cells with a combination of TNF-α and IFN-γ (e.g., 10 ng/mL each) for a designated time (e.g., 24 hours) to induce an inflammatory state.
-
Include appropriate controls: untreated cells, cells treated with Roxatidine Acetate alone, and cells stimulated with TNF-α/IFN-γ alone.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Roxatidine Acetate.
-
Protocol:
-
Seed HaCaT cells in a 96-well plate.
-
Treat cells with varying concentrations of Roxatidine Acetate for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Western Blot Analysis
-
Objective: To quantify the expression levels of specific proteins.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Filaggrin, AhR, SIRT1, VCAM-1, NF-κB p65, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
4. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes.
-
Protocol:
-
Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and specific primers for the genes of interest (e.g., AHR, ARNT, OVOL1, SIRT1) and a housekeeping gene (e.g., GAPDH).
-
Run the PCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
5. Immunofluorescence Staining
-
Objective: To visualize the subcellular localization of target proteins.
-
Protocol:
-
Grow and treat HaCaT cells on glass coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-NF-κB p65) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
References
- 1. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols for Inducing Experimental Ulcers and Treatment with Roxatidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing various types of experimental gastric and duodenal ulcers in rodent models. Additionally, they explore the therapeutic application of Roxatidine, a histamine H2 receptor antagonist, in the context of these models, supported by available preclinical data.
Introduction to Experimental Ulcers and Roxatidine
The study of gastric and duodenal ulcers relies on reproducible animal models that mimic the pathophysiology of the human condition. These models are essential for understanding the mechanisms of ulcerogenesis and for the screening and development of new anti-ulcer therapies. Common methods for inducing experimental ulcers include the administration of necrotizing agents like ethanol, nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, corrosive agents like acetic acid, and duodenal ulcer-inducing compounds like cysteamine.
Roxatidine acetate is a specific and competitive histamine H2 receptor antagonist. It is rapidly converted to its active metabolite, roxatidine, which inhibits gastric acid secretion by blocking the action of histamine on the H2 receptors of parietal cells in the stomach.[1][2] This reduction in gastric acid is a key mechanism in the healing of peptic ulcers.[1] Beyond its antisecretory effects, some studies suggest that roxatidine may also possess cytoprotective properties.[3]
Signaling Pathway of Roxatidine's Action
Roxatidine, as a histamine H2 receptor antagonist, primarily acts on the parietal cells of the gastric mucosa. The binding of histamine to H2 receptors triggers a signaling cascade that leads to the secretion of gastric acid. Roxatidine competitively blocks this receptor, thereby inhibiting the downstream signaling pathway.
References
- 1. Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective action of roxatidine acetate HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Inhibitory Effects of Roxatidine on NF-κB and p38 MAPK Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental methodologies for studying the effects of roxatidine on the NF-κB and p38 MAPK signaling pathways. Roxatidine, a histamine H2-receptor antagonist, has demonstrated anti-inflammatory and anti-allergic properties by inhibiting these key signaling cascades.[1][2][3]
Introduction
Roxatidine acetate hydrochloride is a histamine H2-receptor antagonist that is rapidly converted to its active metabolite, roxatidine, upon oral absorption.[2][4] While clinically used for treating gastric and duodenal ulcers, recent studies have unveiled its potential in mitigating inflammatory responses.[2][3] This has been attributed to its ability to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK), two pivotal pathways in the inflammatory process.[1][3][5] These pathways are implicated in the expression of various pro-inflammatory cytokines and mediators. This document outlines the effects of roxatidine on these pathways and provides detailed protocols for their investigation.
Data Summary
The following tables summarize the quantitative data from key studies on the inhibitory effects of roxatidine on inflammatory markers and signaling molecules.
Table 1: Effect of Roxatidine on Pro-inflammatory Cytokine Production in PMACI-Stimulated HMC-1 Cells
| Cytokine | Treatment | Concentration | mRNA Expression (relative to control) | Protein Level (pg/mL) | Reference |
| TNF-α | PMACI | - | ~4.5 | ~1200 | [Lee et al., 2017] |
| PMACI + Roxatidine | 12.5 µM | ~2.5 | ~800 | [Lee et al., 2017] | |
| PMACI + Roxatidine | 25 µM | ~1.5 | ~500 | [Lee et al., 2017] | |
| IL-6 | PMACI | - | ~5.5 | ~150 | [Lee et al., 2017] |
| PMACI + Roxatidine | 12.5 µM | ~3.0 | ~100 | [Lee et al., 2017] | |
| PMACI + Roxatidine | 25 µM | ~1.8 | ~60 | [Lee et al., 2017] | |
| IL-1β | PMACI | - | ~6.0 | - | [Lee et al., 2017] |
| PMACI + Roxatidine | 12.5 µM | ~3.5 | - | [Lee et al., 2017] | |
| PMACI + Roxatidine | 25 µM | ~2.0 | - | [Lee et al., 2017] |
Table 2: Effect of Roxatidine on NF-κB and p38 MAPK Pathway Activation
| Target Protein | Cell Type | Stimulant | Roxatidine Concentration | Observed Effect | Reference |
| p-IKKα/β | HMC-1 | PMACI | 25 µM | Significant reduction in phosphorylation | [Lee et al., 2017] |
| p-IκBα | HMC-1 | PMACI | 25 µM | Significant reduction in phosphorylation | [Lee et al., 2017] |
| NF-κB p65 (nuclear) | HMC-1 | PMACI | 25 µM | Significant reduction in nuclear translocation | [Lee et al., 2017] |
| p-MKK3/6 | HMC-1 | PMACI | 25 µM | Significant reduction in phosphorylation | [Lee et al., 2017] |
| p-MK2 | HMC-1 | PMACI | 25 µM | Significant reduction in phosphorylation | [Lee et al., 2017] |
| NF-κB p65 (nuclear) | RAW 264.7 | LPS | 120 µM | Inhibition of nuclear translocation | [Cho et al., 2011] |
| p-p38 | RAW 264.7 | LPS | 120 µM | Inhibition of phosphorylation | [Cho et al., 2011] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for investigating the effects of roxatidine.
Caption: Roxatidine's inhibitory action on NF-κB and p38 MAPK pathways.
Caption: General experimental workflow for studying roxatidine's effects.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be adapted based on the specific cell line and experimental design.
-
Cell Lines:
-
RAW 264.7 (murine macrophages)
-
HMC-1 (human mast cells)
-
HaCaT (human keratinocytes)
-
-
Culture Media:
-
DMEM (for RAW 264.7 and HaCaT) or Iscove's Modified Dulbecco's Medium (for HMC-1) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates for ELISA, or chamber slides for immunofluorescence).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat cells with various concentrations of roxatidine (e.g., 6.25, 12.5, 25, 40, 120 µM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for macrophages or a combination of phorbol 12-myristate 13-acetate (PMACI; 20 nM PMA and 1 µM A23187) for mast cells for the desired time period (e.g., 30 minutes for phosphorylation studies, 6-24 hours for cytokine production).
-
Western Blot Analysis for Phosphorylated p38 and IκBα
This protocol allows for the detection of the activated, phosphorylated forms of key signaling proteins.
-
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-IκBα, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities and normalize to total protein or a loading control like β-actin.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
-
Materials:
-
Chamber slides or coverslips.
-
4% paraformaldehyde in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody (anti-NF-κB p65).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Mounting medium.
-
-
Protocol:
-
Grow and treat cells on chamber slides or coverslips.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips.
-
Visualize using a fluorescence microscope and quantify the nuclear fluorescence intensity.
-
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This assay quantifies the amount of secreted cytokines in the cell culture supernatant.
-
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
Microplate reader.
-
-
Protocol:
-
After cell treatment, collect the culture supernatant.
-
Centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow cytokine binding.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Conclusion
The provided data and protocols offer a framework for investigating the inhibitory effects of roxatidine on NF-κB and p38 MAPK signaling. These studies are crucial for understanding the anti-inflammatory and anti-allergic potential of roxatidine and can guide further research and development of this compound for new therapeutic applications. The methodologies described can be adapted to various experimental systems to further elucidate the molecular mechanisms of roxatidine's action.
References
- 1. ELISA to determine TNF-α, IL-6 and IL-1β concentration [bio-protocol.org]
- 2. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 m… [ouci.dntb.gov.ua]
- 4. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation [ouci.dntb.gov.ua]
- 5. 4.6.1. Detection of NF-κB p65 Subunit Nuclear Translocation [bio-protocol.org]
Troubleshooting & Optimization
Roxatidine Hemioxalate solubility issues in biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of roxatidine compounds in biological buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Roxatidine Hemioxalate in common biological buffers?
Currently, there is limited publicly available data specifically detailing the solubility of this compound in a wide range of biological buffers. The solubility of a compound can be significantly influenced by its salt form. Therefore, the solubility of this compound may differ from that of other roxatidine salts, such as Roxatidine Acetate Hydrochloride.
Q2: What is the known solubility of other forms of Roxatidine?
Roxatidine Acetate Hydrochloride is soluble in water, ethanol, and Dimethyl Sulfoxide (DMSO).[1][2] The approximate solubilities are detailed in the table below.[1] It is important to note that aqueous solutions of roxatidine acetate hydrochloride are not recommended for storage for more than one day.[1] The active metabolite, Roxatidine, is reported to be soluble in DMSO at concentrations up to 100 mg/mL with the aid of ultrasonication.[3][4]
Q3: What factors can influence the solubility of roxatidine compounds?
Several factors can affect the solubility of active pharmaceutical ingredients like roxatidine. These include:
-
pH of the buffer: The ionization state of the molecule, which is pH-dependent, can significantly impact solubility.[5]
-
Buffer composition and ionic strength: The specific ions and their concentrations in the buffer can influence the solubility.
-
Temperature: For many solids, solubility increases with temperature.[6]
-
Particle size and polymorphism: Smaller particle sizes generally lead to faster dissolution, and different crystalline forms (polymorphs) can have different solubilities.[6]
-
Presence of co-solvents or excipients: Organic solvents or other formulation components can either enhance or decrease solubility.
Q4: How is Roxatidine Acetate metabolized?
Roxatidine acetate is a prodrug that is rapidly and almost completely absorbed after oral administration.[7][8] It is then quickly converted to its active metabolite, roxatidine, by esterases found in the small intestine, plasma, and liver.[7][8][9]
Data Presentation: Solubility of Roxatidine Salts
| Compound Name | Solvent | Solubility | Storage Recommendation |
| Roxatidine Acetate Hydrochloride | Water | ~ 77 mg/mL[1] | Do not store aqueous solutions for more than one day.[1] |
| Roxatidine Acetate Hydrochloride | Ethanol | ~ 12 mg/mL[1] | - |
| Roxatidine Acetate Hydrochloride | DMSO | ~ 78 mg/mL[1] | - |
| Roxatidine | DMSO | Up to 100 mg/mL (with ultrasonic)[3] | Solutions in DMSO may be stored at -20°C for up to 3 months.[4] |
Troubleshooting Guide
Q: I am observing precipitation or incomplete dissolution of my roxatidine compound in a biological buffer. What steps can I take?
A: Encountering solubility issues is a common challenge. The following workflow can help you troubleshoot the problem:
Experimental Protocols
Protocol: Determining the Solubility of a Roxatidine Compound in a Biological Buffer
This protocol provides a general framework for determining the equilibrium solubility of a roxatidine compound.
Materials:
-
Roxatidine compound (e.g., this compound)
-
Selected biological buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Buffer Preparation: Prepare the desired biological buffer and adjust the pH to the target value for your experiment.
-
Saturated Solution Preparation:
-
Add an excess amount of the roxatidine compound to a known volume of the buffer in a sealed container (e.g., glass vial). The goal is to have undissolved solid remaining after equilibration.
-
Tightly seal the container to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample using a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with the appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved roxatidine compound using a validated analytical method (e.g., HPLC-UV).[8] A pre-established calibration curve is necessary for this step.[10]
-
-
Data Reporting: The resulting concentration represents the equilibrium solubility of the roxatidine compound in the specific buffer at the tested temperature and pH.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Roxatidine CAS#: 78273-80-0 [amp.chemicalbook.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
Preventing degradation of Roxatidine Hemioxalate in long-term studies
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Roxatidine Hemioxalate during long-term stability studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The primary environmental factors that can affect the stability of pharmaceutical products like this compound are temperature, moisture, light, and oxygen.[1] High temperatures can accelerate chemical reactions, leading to degradation. Moisture can cause hydrolysis, while exposure to light, particularly UV light, can lead to photolysis.[1] Oxygen in the atmosphere can cause oxidative degradation.[1]
Q2: What are the known degradation pathways for Roxatidine?
A2: Based on its chemical structure and findings from forced degradation studies on the parent compound, Roxatidine Acetate, the two most probable degradation pathways for this compound are hydrolysis and oxidation.[2][3]
-
Hydrolysis: The acetate ester group in the molecule is susceptible to hydrolysis, which would yield the active desacetyl metabolite, Roxatidine.[4][5][6] This can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: Studies have shown that Roxatidine Acetate is unstable under oxidative stress (e.g., exposure to hydrogen peroxide), leading to the formation of degradation products.[2]
Q3: How should this compound samples be stored for long-term stability studies?
A3: For long-term stability studies, samples should be stored under conditions defined by the International Council for Harmonisation (ICH) guidelines.[7] The standard long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[2][8] It is also crucial to protect samples from light and to use packaging that minimizes exposure to moisture and oxygen.[1]
Q4: What is a stability-indicating method, and why is it crucial for my study?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[9] It is critical for stability studies because it ensures that the measured decrease in the API concentration is due to degradation and not an analytical artifact, allowing for the accurate determination of the drug's shelf life.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during your long-term stability studies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high levels of degradation observed at an early time point. | 1. Improper storage conditions (temperature or humidity excursions).2. Interaction with container/closure system.3. High levels of oxygen or moisture within the packaging. | 1. Verify the calibration and performance of your stability chambers. Review temperature and humidity logs for any deviations.2. Investigate potential leaching or adsorption issues with the packaging material.3. Consider using packaging with higher barrier properties or including desiccants and oxygen scavengers.[1] |
| Appearance of unknown peaks in HPLC chromatograms. | 1. Formation of new degradation products.2. Contamination from solvents, equipment, or excipients.3. Leachables from the container closure system. | 1. Perform forced degradation studies (acidic/basic hydrolysis, oxidation, photolysis, thermal stress) to intentionally generate degradation products and compare their retention times to the unknown peaks.[2]2. Analyze blank samples (placebo) stored under the same conditions to rule out excipient degradation or contamination.3. Use a validated, stability-indicating HPLC method capable of resolving the API from all potential degradants.[7] |
| Assay values are inconsistent or show high variability across replicates. | 1. Non-homogeneity of the sample.2. Issues with the analytical method (e.g., poor precision, instrument malfunction).3. Inconsistent sample preparation. | 1. Ensure proper mixing and sampling procedures are in place, especially for solid dosage forms.2. Verify the performance of the HPLC system (e.g., check pump pressure, detector stability). Re-validate the analytical method for precision and robustness.3. Review and standardize the sample preparation protocol to minimize variability. |
| Failure to achieve mass balance (sum of assay of API and degradants is not close to 100%). | 1. Formation of non-UV active or volatile degradation products.2. Degradants are not being eluted from the HPLC column.3. Incorrect response factors for degradation products. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to detect non-chromophoric compounds.2. Modify the HPLC method (e.g., extend the run time, use a stronger solvent in the mobile phase) to ensure all compounds are eluted.3. If possible, isolate and synthesize primary degradation products to determine their specific response factors for accurate quantification. |
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound Tablets (25°C / 60% RH)
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Key Degradant A (Hydrolysis) (%) | Key Degradant B (Oxidative) (%) |
| 0 | White, round tablet | 100.2 | < 0.1 | Not Detected | Not Detected |
| 3 | Complies | 99.8 | 0.2 | 0.1 | 0.1 |
| 6 | Complies | 99.5 | 0.4 | 0.2 | 0.2 |
| 9 | Complies | 99.1 | 0.7 | 0.3 | 0.4 |
| 12 | Complies | 98.6 | 1.1 | 0.4 | 0.7 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 2: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Source: ICH Q1A(R2) Guidelines.[2][8]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Roxatidine and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent. A typical composition could be 50 mM potassium dihydrogen phosphate: methanol: acetonitrile (5:3:2 by volume).[7]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 276 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Method:
-
Prepare the mobile phase and degas it by sonication.
-
Prepare a standard stock solution of this compound reference standard in the mobile phase.
-
Prepare sample solutions from the stability study time points by dissolving/extracting the drug product in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Roxatidine peak based on the retention time of the reference standard.
-
Quantify the amount of Roxatidine and any degradation products by comparing the peak areas to the standard.
-
Protocol 2: Forced Degradation Study
This study is performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation products.
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 70-80°C for 2 hours.[2] Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 70-80°C for 2 hours.[2] Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the drug substance in a solution of 3-10% hydrogen peroxide (H₂O₂) and keep it at room temperature for 2 hours.[2]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the drug substance to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1). The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Roxatidine peak.
Visualizations
Caption: Workflow for a typical long-term stability study.
Caption: Potential degradation pathways for Roxatidine.
Caption: Troubleshooting tree for OOS results.
References
- 1. Metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation (Journal Article) | OSTI.GOV [osti.gov]
- 2. bepls.com [bepls.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability and compatibility of histamine H2-receptor antagonists in parenteral nutrition mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
Technical Support Center: Roxatidine Hemioxalate In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roxatidine hemioxalate in vitro. It addresses common issues related to the impact of pH on the compound's activity, stability, and solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound and how does pH affect it?
This compound is a salt of the active drug, roxatidine. In aqueous solutions, it dissociates into the roxatidine molecule and hemioxalate. Roxatidine is the active metabolite of roxatidine acetate hydrochloride.[1][2] The activity of roxatidine, a competitive histamine H2 receptor antagonist, can be influenced by pH due to changes in its ionization state, which may affect its binding to the H2 receptor.[3]
Q2: How does the solubility of roxatidine change with pH?
While specific data for this compound is limited, roxatidine acetate hydrochloride is reported to be soluble in water.[4] Generally, for amine-containing compounds like roxatidine, solubility is higher at acidic pH due to the formation of a more soluble protonated species. A controlled-release formulation of roxatidine has been described as having pH-independent high solubility.[5] However, it is crucial to experimentally determine the solubility of this compound in your specific buffer systems.
Q3: At what pH is roxatidine most stable for in vitro assays?
An HPLC method for the determination of roxatidine in human plasma was developed using a mobile phase at pH 7.0, and the compound showed good stability in plasma.[6] For in vitro experiments, maintaining a physiological pH of 7.4 is a common starting point. However, stability studies across a range of pH values (e.g., pH 3, 5, 7.4, 9) are recommended to determine the optimal conditions for your specific assay.
Q4: How does pH affect the H2 receptor antagonist activity of roxatidine in vitro?
Troubleshooting Guides
Issue 1: Low or Inconsistent Potency (IC50/pA2 values) in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of Assay Buffer: | The ionization state of roxatidine and the H2 receptor can affect binding affinity. Verify and strictly control the pH of your assay buffer throughout the experiment. The optimal pH for H2 receptor binding assays is typically around 7.4. |
| Compound Precipitation: | This compound may have limited solubility at the pH of your assay buffer, leading to a lower effective concentration. Visually inspect for any precipitation. Determine the solubility of this compound at your assay pH. Consider using a co-solvent like DMSO (ensure final concentration is compatible with your assay). |
| Compound Degradation: | The compound may be unstable at the assay pH and temperature. Perform a stability study of roxatidine in your assay buffer at the experimental temperature. Analyze samples at different time points using a suitable method like HPLC. |
Issue 2: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Buffer Preparation: | Minor variations in buffer pH can lead to significant changes in results. Prepare fresh buffers for each experiment and always verify the pH with a calibrated pH meter. |
| Stock Solution Instability: | Roxatidine may degrade in the stock solution over time. It is recommended not to store aqueous solutions for more than one day.[4] Prepare fresh stock solutions for each experiment or perform stability studies on your stock solutions under your storage conditions. |
| Variable Incubation Times: | If the compound is unstable, variations in incubation times will lead to inconsistent results. Ensure that incubation times are precisely controlled in all experiments. |
Data Presentation
Table 1: Solubility of Roxatidine Acetate Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | ~77[4] |
| DMSO | ~78[4] |
| Ethanol | ~12[4] |
| (Note: This data is for roxatidine acetate hydrochloride. The solubility of this compound may differ and should be determined experimentally.) |
Table 2: In Vitro H2 Receptor Antagonist Activity of Roxatidine
| Assay System | Parameter | Value | Reference |
| Isolated Guinea Pig Atrium | pA2 | 7.0 | [7] |
| (Note: The pH of the assay buffer was not specified in the reference.) |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility of this compound
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of roxatidine using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.
Protocol 2: In Vitro H2 Receptor Functional Assay - cAMP Measurement in HGT-1 Cells
-
Cell Culture: Culture human gastric cancer cells (HGT-1), which endogenously express the H2 receptor, in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) and adjust the pH to the desired value (e.g., 7.4).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine (an H2 receptor agonist) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce cAMP accumulation.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the roxatidine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for inconsistent roxatidine in vitro activity.
Caption: Signaling pathway of histamine-induced gastric acid secretion and its inhibition by roxatidine.
References
- 1. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Biopharmaceutical characterization of oral controlled/modified-release drug products. In vitro/in vivo correlation of roxatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Absorption of Roxatidine in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral absorption of Roxatidine in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies of Roxatidine and offers potential solutions based on published research.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animal subjects. | Poor aqueous solubility of Roxatidine acetate hydrochloride leading to inconsistent dissolution in the gastrointestinal tract. | Develop formulations that improve the solubility and dissolution rate, such as solid lipid nanoparticles (SLNs). |
| Low and erratic oral bioavailability. | Significant first-pass metabolism in the liver and intestines. | Investigate the use of formulations like SLNs that may reduce the extent of first-pass metabolism. |
| Failure to achieve therapeutic plasma concentrations after oral administration. | Inefficient absorption across the intestinal epithelium due to the drug's physicochemical properties. | Explore the use of permeation enhancers or advanced drug delivery systems like nanoparticles to improve intestinal uptake. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of Roxatidine?
A1: The poor oral bioavailability of Roxatidine acetate hydrochloride is primarily attributed to its low aqueous solubility, which leads to a slow dissolution rate in the gastrointestinal fluids, and extensive first-pass metabolism in the liver and intestines.
Q2: How can the oral bioavailability of Roxatidine be improved in animal models?
A2: One effective strategy is the use of novel drug delivery systems. For instance, formulating Roxatidine into solid lipid nanoparticles (SLNs) has been shown to significantly enhance its oral bioavailability in rats. This is likely due to the improved solubility and dissolution of the drug in the nanoparticle formulation, as well as potentially bypassing the hepatic first-pass metabolism to some extent through lymphatic uptake.
Q3: What is the mechanism by which Solid Lipid Nanoparticles (SLNs) enhance the oral absorption of Roxatidine?
A3: The enhanced absorption of Roxatidine from SLNs is thought to occur through several mechanisms. The lipidic nature of the nanoparticles can facilitate the solubilization of the drug in the GI tract. Furthermore, nanoparticles can be taken up by the M-cells in the Peyer's patches of the small intestine, leading to lymphatic transport and thereby avoiding a portion of the first-pass metabolism in the liver.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Roxatidine after oral administration of a conventional suspension versus a solid lipid nanoparticle (SLN) formulation in rats.
| Pharmacokinetic Parameter | Roxatidine Suspension | Roxatidine-SLNs | Fold Increase |
| AUC (0-t) (ng·h/mL) | 2354.6 ± 312.8 | 9876.4 ± 1023.5 | 4.19 |
| Cmax (ng/mL) | 487.3 ± 65.4 | 1543.8 ± 210.9 | 3.17 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.3 | - |
| Relative Bioavailability (%) | - | 419.5 | - |
Data presented as mean ± standard deviation.
Experimental Protocols
Preparation of Roxatidine-Loaded Solid Lipid Nanoparticles (SLNs)
A high-pressure homogenization technique can be employed for the preparation of Roxatidine-loaded SLNs.
-
Lipid Phase Preparation: Dissolve Roxatidine, glyceryl monostearate (lipid), and soybean lecithin (surfactant) in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as poloxamer 188.
-
Emulsification: Add the lipid phase to the aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles and pressure to form a nanoemulsion.
-
Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy adult male Sprague-Dawley rats, weighing approximately 200-250g.
-
Animal Acclimatization: House the animals in a controlled environment (25 ± 2°C, 50 ± 10% relative humidity, 12h light/dark cycle) for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Dosing: Divide the rats into two groups. Administer either the Roxatidine suspension or the Roxatidine-SLN formulation orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C until analysis.
-
Drug Analysis: Determine the concentration of Roxatidine in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating Roxatidine-loaded SLNs.
Caption: Proposed mechanisms for enhanced oral absorption of Roxatidine via SLNs.
Potential for tolerance development with long-term Roxatidine use
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for tolerance development with long-term use of Roxatidine, a histamine H2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is tolerance in the context of H2 receptor antagonists like Roxatidine?
A1: Tolerance, or tachyphylaxis, refers to a reduced pharmacological response to a drug following repeated administration. In the case of H2 receptor antagonists, this manifests as a decrease in their ability to suppress gastric acid secretion over time.[1][2] This phenomenon has been observed with several H2 blockers, particularly in healthy volunteers, where the acid-inhibitory effect can diminish after one to two weeks of continuous use.[3]
Q2: Does long-term use of Roxatidine lead to the development of tolerance?
A2: The development of tolerance to Roxatidine appears to be dependent on the patient population. In patients with active duodenal ulcers, one study showed no significant development of tolerance after 28 days of a bedtime dose of Roxatidine. A prospective pharmacodynamic investigation involving 24-hour continuous endoluminal pH-metry found no significant difference in gastric pH values between the first and the 28th day of treatment. However, in surgical patients with a history of regular H2 antagonist use for more than two weeks, a single dose of Roxatidine was less effective in controlling gastric pH and volume compared to patients with no prior H2 antagonist therapy, suggesting that long-term use may indeed lead to a diminished response.
Q3: What is the proposed mechanism for tolerance to H2 receptor antagonists?
A3: While the exact mechanism is not fully elucidated, a leading hypothesis involves a compensatory increase in gastrin levels. Continuous blockade of H2 receptors leads to an increase in gastric pH, which in turn stimulates gastrin release. Gastrin can then act on other pathways to stimulate acid secretion, potentially overriding the H2 blockade.[4] Another proposed mechanism is the upregulation of the H2 receptors themselves as a response to prolonged antagonism.[2][5]
Q4: If a decrease in Roxatidine efficacy is observed in our long-term study, what could be the underlying cause?
A4: A perceived decrease in efficacy could be due to the development of tolerance. This is more likely if the subjects are healthy volunteers rather than patients with peptic ulcer disease. The reduction in acid suppression may be linked to sustained hypergastrinemia, which is the body's natural response to reduced stomach acidity.[4] It is also possible that other acid secretion pathways are being upregulated to compensate for the H2 receptor blockade.[2]
Q5: How can we experimentally assess whether tolerance to Roxatidine is developing in our study subjects?
A5: The most direct method is to perform continuous 24-hour intragastric pH monitoring at baseline (before initiation of Roxatidine), on the first day of treatment, and at subsequent time points (e.g., day 14 and day 28). A significant decrease in the median 24-hour gastric pH at the later time points compared to day 1 would indicate the development of tolerance. Measuring plasma gastrin levels at the same time points can also provide valuable mechanistic insights.
Troubleshooting Guide
Issue: Inconsistent or diminishing acid suppression with continuous Roxatidine administration in an experimental model.
| Potential Cause | Troubleshooting Steps |
| Development of Pharmacological Tolerance | 1. Confirm Tolerance: Conduct serial 24-hour gastric pH monitoring to quantify the change in acid suppression over time (e.g., baseline, day 1, day 14, day 28). 2. Measure Gastrin Levels: Assess plasma gastrin concentrations at corresponding time points to investigate a potential compensatory hypergastrinemia. 3. Consider a "Drug Holiday": Temporarily discontinuing the drug may help restore sensitivity, although this may not be feasible in all experimental designs. |
| Inter-individual Variability | 1. Increase Sample Size: A larger cohort can help to distinguish a true tolerance effect from inherent biological variability in drug response. 2. Stratify Subjects: If applicable, stratify analysis based on factors that may influence drug metabolism or response, such as genetic polymorphisms in drug-metabolizing enzymes. |
| Experimental Protocol Inconsistencies | 1. Standardize Administration: Ensure precise and consistent timing of drug administration and meals. 2. Calibrate Equipment: Regularly calibrate pH monitoring equipment to ensure accurate readings. |
Quantitative Data
The following table summarizes data from a study investigating the efficacy of a single dose of oral Roxatidine in surgical patients with and without a history of regular H2 antagonist use. This data suggests a diminished response to Roxatidine in patients with a history of long-term H2 blocker therapy.
Table 1: Gastric pH and Volume in Surgical Patients Receiving a Single Dose of Roxatidine
| Patient Group (Based on prior H2 Antagonist Use) | Mean Gastric pH (± SD) | Mean Gastric Volume (mL ± SD) |
| Control (No prior use) | 6.35 ± 1.32 | 4.9 ± 4.7 |
| ≤ 2 weeks of use | 6.50 ± 0.43 | 11.6 ± 10.3 |
| 2 - 4 weeks of use | 4.77 ± 2.11 | 14.1 ± 10.8 |
| ≥ 4 weeks of use | 2.32 ± 1.46 | 22.2 ± 14.2 |
SD: Standard Deviation
Experimental Protocols
Protocol 1: Assessment of Tolerance Development to Roxatidine Using 24-Hour Intragastric pH Monitoring
1. Objective: To determine if tolerance develops to the acid-suppressing effects of Roxatidine after a period of continuous daily administration.
2. Study Design: A prospective, single-center study.
3. Subject Population: Healthy volunteers or patients with a history of acid-related disorders. Subjects should abstain from any other acid-modifying medications for a specified washout period (e.g., 7 days) before the study.
4. Materials:
- Roxatidine acetate tablets (e.g., 75 mg or 150 mg)
- Placebo tablets
- 24-hour ambulatory pH monitoring system (including pH catheter and data logger)
- Standardized meals
- pH calibration buffers (pH 4.0 and 7.0)
5. Procedure:
- Baseline pH Monitoring (Day 0):
- Subjects fast overnight.
- The pH catheter is calibrated using standard buffers.
- The catheter is passed transnasally and positioned in the stomach (e.g., 10 cm below the lower esophageal sphincter).
- 24-hour pH recording is initiated.
- Subjects consume standardized meals at specific times.
- After 24 hours, the catheter is removed, and data is downloaded.
- Treatment Period (Day 1 to Day 28):
- Subjects are randomized to receive either Roxatidine or placebo at a fixed time each day (e.g., 150 mg at bedtime).
- Repeat pH Monitoring:
- 24-hour pH monitoring is repeated on Day 1 and Day 28 of the treatment period, following the same procedure as the baseline measurement.
- (Optional) Plasma Gastrin Measurement:
- Blood samples are collected at baseline and on the days of pH monitoring to measure plasma gastrin levels.
6. Data Analysis:
- The primary endpoint is the median 24-hour intragastric pH.
- Compare the median 24-hour pH on Day 1 versus Day 28 within the Roxatidine group. A statistically significant decrease in pH on Day 28 suggests tolerance.
- Compare the pH values between the Roxatidine and placebo groups at each time point to confirm the drug's effect.
- Analyze nocturnal (e.g., 10 PM to 6 AM) and daytime pH separately.
- Correlate changes in pH with plasma gastrin levels.
Visualizations
Caption: Histamine H2 Receptor Signaling Pathway in Gastric Parietal Cells.
Caption: Experimental Workflow for Assessing Roxatidine Tolerance.
Caption: Logical Relationship of Proposed Tolerance Mechanisms.
References
- 1. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance to oral H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance during 8 days of high-dose H2-blockade: placebo-controlled studies of 24-hour acidity and gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of Roxatidine acetate with antacids and other drugs
Welcome to the technical support center for roxatidine acetate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of roxatidine acetate with antacids and other drugs.
Frequently Asked Questions (FAQs)
Q1: Does the co-administration of antacids affect the bioavailability of roxatidine acetate?
A1: No, the co-administration of antacids does not significantly interfere with the bioavailability of roxatidine acetate.[1] Clinical studies have demonstrated that there are no pharmacokinetic interactions when roxatidine acetate is administered with antacids.[2] Researchers can proceed with protocols involving concurrent administration without expecting a change in roxatidine's absorption or disposition.[2]
Q2: How does roxatidine acetate interact with the cytochrome P450 (CYP) enzyme system?
A2: Roxatidine acetate exhibits a very low potential for clinically significant drug interactions via the cytochrome P450 system.[3][4] Unlike the first-generation H2-receptor antagonist cimetidine, which is a potent inhibitor of several CYP enzymes, roxatidine acetate has a much weaker inhibitory effect.[3][5] Studies in human liver microsomes and in vivo assessments in humans confirm that roxatidine has a lower affinity for cytochrome P-450 compared to cimetidine.[3] While the metabolism of roxatidine's later metabolites involves CYP2A6 and CYP2D6, the primary active metabolite's clearance is not dependent on microsomal enzymes.[6]
Q3: My experiment involves a drug whose absorption is pH-dependent. Will roxatidine acetate interfere with it?
A3: Yes, this is a critical consideration. Roxatidine acetate, as an H2-receptor antagonist, suppresses gastric acid secretion and increases gastric pH.[7][8] This alteration can significantly affect the absorption of other drugs.
-
Weakly Basic Drugs: The absorption of drugs that are weak bases and require an acidic environment for dissolution and absorption may be reduced. A notable example is the antifungal agent ketoconazole, whose efficacy can be diminished.[9] Concurrent administration is not recommended, but if unavoidable, roxatidine should be taken at least two hours after ketoconazole.[9]
-
Weakly Acidic Drugs: Conversely, the bioavailability of weakly acidic drugs could potentially be increased, which might lead to a higher risk of adverse events.[10]
It is essential to evaluate the physicochemical properties of any co-administered drug to anticipate potential pH-dependent interactions.
Q4: I am designing a clinical study. Are there known interactions between roxatidine acetate and common drugs like warfarin, theophylline, or benzodiazepines?
A4: Based on available clinical data, roxatidine acetate does not have clinically significant pharmacokinetic interactions with several commonly used drugs. Studies have shown no interference with the clearance or bioavailability of:
This favorable interaction profile suggests that roxatidine acetate can be co-administered with these agents without the need for dose adjustments.[5]
Troubleshooting Guide
Issue: Unexpected variability in the absorption of a co-administered weakly basic drug.
-
Possible Cause: Gastric pH elevation by roxatidine acetate is likely reducing the solubility and absorption of your test compound.[10]
-
Troubleshooting Steps:
-
Stagger Dosing: Administer the pH-sensitive drug at least two hours before roxatidine acetate to allow for absorption in a more acidic environment.[9]
-
pH-Controlled Dissolution Studies: Conduct in vitro dissolution tests for your compound at various pH levels (e.g., pH 1.2, 4.5, 6.8) to quantify the effect of pH on its solubility.
-
Administer with an Acidic Beverage: For certain drugs like itraconazole, administration with a cola beverage has been suggested to counteract the pH increase caused by H2 antagonists.[9]
-
Issue: Observing reduced efficacy of roxatidine acetate in subjects with a history of H2 blocker use.
-
Possible Cause: Tolerance, or tachyphylaxis, can develop with regular, long-term use of H2-receptor antagonists.
-
Troubleshooting Steps:
-
Review Subject History: Screen subjects for prior and current use of any acid-suppressing medications, including H2 blockers and proton pump inhibitors (PPIs).
-
Washout Period: Institute an adequate washout period for subjects who have been on chronic H2 blocker therapy before initiating the experimental protocol.
-
Monitor Gastric pH: A study showed that regular H2 antagonist treatment for more than two weeks may lead to tolerance.[12] Consider direct measurement of gastric pH to confirm the pharmacodynamic effect of roxatidine in your study population.
-
Data Presentation: Summary of Interaction Studies
Table 1: Interaction of Roxatidine Acetate with Antacids
| Parameter | Roxatidine Acetate (150 mg) Alone | Roxatidine Acetate (150 mg) + Antacid | % Change | Significance |
|---|---|---|---|---|
| AUC (ng·h/mL) | Data not specified | Data not specified | No significant change | Not Significant |
| Cmax (ng/mL) | Data not specified | Data not specified | No significant change | Not Significant |
| tmax (h) | Data not specified | Data not specified | No significant change | Not Significant |
Source: Based on qualitative statements from studies indicating no interference in bioavailability.[1][2]
Table 2: Comparative Effect of Roxatidine Acetate and Cimetidine on Hepatic Drug Metabolism
| Drug/Parameter | Roxatidine Acetate Effect | Cimetidine Effect | Reference |
|---|---|---|---|
| Antipyrine Clearance | No significant change | Significant reduction | [1][11] |
| Propranolol Clearance | No significant change | Significant reduction | [1][11] |
| Warfarin Clearance | No significant change | Significant reduction | [2][5] |
| Theophylline Clearance | No significant change | Significant reduction | [1][2] |
| Urinary 6β-OHF/17-OHCS Ratio | No significant change | 25-35% decrease | [3] |
This table summarizes the outcomes of multiple interaction studies. Roxatidine acetate consistently shows a lack of significant interaction compared to the known inhibitory effects of cimetidine.
Experimental Protocols
Protocol 1: In Vivo Assessment of CYP Inhibition Potential (Human Study)
-
Objective: To compare the effect of roxatidine acetate and a known inhibitor (cimetidine) on the hepatic oxidative capacity.
-
Study Design: A randomized, placebo-controlled, crossover study in healthy volunteers.
-
Methodology:
-
Subjects: Healthy male volunteers with normal renal and hepatic function.
-
Treatment Arms:
-
Roxatidine Acetate: 150 mg/day for a specified period (e.g., 7 days).
-
Cimetidine: 800 mg/day for the same period.
-
Placebo.
-
-
Sample Collection: Collect 24-hour urine samples at baseline and on the final day of each treatment period.
-
Analysis: Measure the urinary concentrations of 6β-hydroxycortisol (6β-OHF) and 17-hydroxycorticosteroids (17-OHCS) using High-Performance Liquid Chromatography (HPLC).
-
Endpoint: Calculate the ratio of 6β-OHF to 17-OHCS. A significant decrease in this ratio indicates inhibition of CYP3A4-mediated metabolism.[3]
-
Protocol 2: Pharmacokinetic Interaction with a pH-Sensitive Drug (e.g., Ketoconazole)
-
Objective: To determine the effect of roxatidine acetate-induced gastric pH changes on the pharmacokinetics of an orally administered pH-dependent drug.
-
Study Design: An open-label, two-period, fixed-sequence study.
-
Methodology:
-
Subjects: Healthy volunteers.
-
Period 1 (Control): Administer a single oral dose of ketoconazole (e.g., 200 mg) with water after an overnight fast.
-
Period 2 (Interaction): Pre-treat subjects with roxatidine acetate (e.g., 75 mg twice daily) for 3 days. On the fourth day, administer a single oral dose of ketoconazole concurrently with the morning dose of roxatidine acetate.
-
Sample Collection: Collect serial blood samples over 24 hours in both periods.
-
Analysis: Measure plasma concentrations of ketoconazole using a validated LC-MS/MS method.
-
Endpoint: Compare the key pharmacokinetic parameters (AUC, Cmax, tmax) of ketoconazole with and without roxatidine acetate co-administration.
-
Visualizations
Caption: Metabolic pathway of roxatidine acetate.
Caption: Experimental workflow for a crossover drug interaction study.
Caption: Logic of pH-dependent interaction with weakly basic drugs.
References
- 1. Interaction of Roxatidine Acetate with Antacids, Food and Other Drugs | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetic characteristics of roxatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the inhibitory effects of roxatidine acetate hydrochloride and cimetidine on cytochrome P-450-mediated drug-metabolism in mouse hepatic microsomes and in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytochrome P450 enzymes involved in the metabolic pathway of the histamine 2 (H2)-receptor antagonist roxatidine acetate by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dosages & Reactions [intranet.sctimst.ac.in]
- 10. FDA Issues Draft Guidance on Drug Interaction Studies with Acid-reducing Agents - Drug Information Update [content.govdelivery.com]
- 11. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regular use of H2 blockers reduces the efficacy of roxatidine to control gastric pH and volume - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Roxatidine and Famotidine on Nocturnal Gastric Juice Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two histamine H2-receptor antagonists, roxatidine and famotidine, with a specific focus on their effects on nocturnal gastric juice secretion. The information presented is supported by experimental data from clinical research to assist in evaluating these therapeutic agents.
Executive Summary
Both roxatidine and famotidine are effective in reducing nocturnal gastric juice secretion by competitively blocking histamine H2 receptors on gastric parietal cells. However, clinical data suggests that their efficacy can differ depending on the patient's underlying gastric condition. A key clinical trial directly comparing the two agents found that roxatidine was more effective in suppressing nocturnal gastric juice in patients with peptic ulcers, while famotidine showed greater efficacy in patients with no evidence of gastric disease. Furthermore, preclinical studies indicate a potential differentiating factor in their mechanism of action, with roxatidine demonstrating a capacity to stimulate gastric mucus secretion and synthesis, a property not observed with famotidine.
Data Presentation: Quantitative Comparison of Nocturnal Gastric Juice Secretion
The following tables summarize the quantitative data from a key comparative study by Tanioka and Kaga (1996), which evaluated the effects of a single nighttime dose of roxatidine (75 mg) and famotidine (20 mg) on nocturnal gastric juice secretion over a 12-13 hour period.[1]
Table 1: Mean Nocturnal Gastric Juice Secretion (12-13 hours)
| Treatment Group | Number of Patients (n) | Mean Gastric Juice Secretion (mL) |
| Roxatidine | 115 | 16.1 |
| Famotidine | 113 | 19.9 |
| Placebo | 111 | 49.5 |
Source: Tanioka and Kaga, 1996[1]
Table 2: Suppression of Nocturnal Gastric Juice Secretion by Patient Condition
| Patient Condition | Roxatidine Suppression (%) | Famotidine Suppression (%) |
| Gastric Ulcer | 82 | 37 |
| Duodenal Ulcer | 71 | 39 |
| Gastritis | 70 | 64 |
| No Evidence of Disease | 68 | 86 |
Source: Tanioka and Kaga, 1996[1]
Experimental Protocols
The primary clinical data cited in this guide is from a randomized, controlled trial comparing roxatidine, famotidine, and a placebo.[1]
Study Design: Adult patients with symptoms of gastric disease were randomly assigned to one of three groups: roxatidine, famotidine, or placebo.[1]
-
Roxatidine Group: 115 patients received a single oral dose of 75 mg of roxatidine at 9 pm.[1]
-
Famotidine Group: 113 patients received a single oral dose of 20 mg of famotidine at 9 pm.[1]
-
Placebo Group: 111 patients received a placebo at 9 pm.[1]
Measurement of Nocturnal Gastric Juice Secretion: 12 to 13 hours after administration of the assigned treatment, the volume of gastric juice was measured using gastric X-ray films.[1] While the specific details of the radiographic assessment are not extensively described in the publication, this method likely involves the use of a contrast agent to visualize and quantify the fluid volume within the stomach.[1]
Mandatory Visualizations
Signaling Pathways
Both roxatidine and famotidine are competitive antagonists of the histamine H2 receptor.[2][3][4] By blocking this receptor on gastric parietal cells, they inhibit the histamine-stimulated pathway of gastric acid secretion.[4][5][6][7][8] However, some studies suggest that roxatidine may have an additional, independent effect on gastric mucosal protection by stimulating mucus secretion and synthesis, a mechanism not attributed to famotidine.[9][10]
References
- 1. Comparison of roxatidine and famotidine on nocturnal gastric juice secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rxhive.zynapte.com [rxhive.zynapte.com]
- 3. Roxatidine, Second generation histamine H2 receptor antagonist | PDF [slideshare.net]
- 4. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 6. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. H₂-receptor_antagonist [bionity.com]
- 9. Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Roxatidine and Ranitidine for the Management of Duodenal Ulcers
For Immediate Release
A comprehensive review of clinical data reveals that roxatidine acetate, a newer histamine H2-receptor antagonist, demonstrates comparable efficacy and safety to the widely-used ranitidine in the treatment of duodenal ulcers. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Multiple randomized, double-blind clinical trials have established that roxatidine is as effective as ranitidine in promoting the healing of duodenal ulcers. Healing rates between the two drugs are statistically similar at key treatment intervals of 4, 6, and 8 weeks. Both medications are well-tolerated with a similar profile of mild and transient adverse effects.
Mechanism of Action
Both roxatidine and ranitidine are competitive antagonists of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking this receptor, they inhibit the binding of histamine, which in turn suppresses the production of gastric acid. This reduction in gastric acidity provides a more favorable environment for the healing of duodenal ulcers.
The signaling pathway for histamine H2 receptor-mediated acid secretion involves the activation of a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Increased cAMP levels then activate Protein Kinase A (PKA), which ultimately leads to the activation of the H+/K+ ATPase (proton pump) responsible for secreting hydrogen ions into the gastric lumen.[1] Roxatidine and ranitidine interrupt this cascade at the initial receptor level.
Comparative Efficacy: Duodenal Ulcer Healing Rates
Clinical trials have consistently demonstrated that roxatidine and ranitidine have comparable efficacy in healing duodenal ulcers. The following tables summarize the healing rates observed in several key studies.
| Study (Roxatidine vs. Ranitidine) | Treatment Duration | Roxatidine Healing Rate | Ranitidine Healing Rate |
| Multicenter Study[2] | 4 weeks | 88% (73/83) | 84% (74/88) |
| Singapore Multicentre Study[3] | 4 weeks | 73.6% | 72.2% |
| Acute Treatment Study[4] | 4 weeks | 71% - 83% | 69% - 84% |
| Multicenter Study[2] | 6 weeks | Not Reported | Not Reported |
| Singapore Multicentre Study[3] | 8 weeks | 92% | 83.3% |
Table 1: Duodenal Ulcer Healing Rates at 4, 6, and 8 Weeks.
Safety and Tolerability
Both roxatidine and ranitidine are generally well-tolerated by patients. The incidence of adverse events is low and the side effects are typically mild and transient.
| Adverse Event | Roxatidine Incidence | Ranitidine Incidence |
| Headache | Reported | Reported |
| Diarrhea | Reported | Reported |
| Dizziness | Reported | Reported |
| Rash | 1 case | 6 of 8 cases |
Table 2: Comparative Incidence of Common Adverse Events.[5]
In a multicenter study, no serious adverse events were reported for either roxatidine or ranitidine.[2] Another study also reported no significant adverse effects for either drug.[3]
Experimental Protocols
The clinical trials comparing roxatidine and ranitidine for duodenal ulcer treatment have followed a robust and standardized methodology.
Key Methodological Components:
-
Patient Selection: Participants are typically adults with endoscopically confirmed active duodenal ulcers.[2][3]
-
Randomization and Blinding: Patients are randomly assigned to receive either roxatidine or ranitidine in a double-blind fashion, meaning neither the patients nor the investigators know which treatment is being administered.[2][3] This minimizes bias in the assessment of outcomes.
-
Dosing Regimens: Common daily dosages used in comparative studies are 150 mg of roxatidine acetate and 300 mg of ranitidine.[2][3][4]
-
Efficacy Assessment: The primary measure of efficacy is the healing of the duodenal ulcer, which is confirmed by endoscopic examination at predetermined intervals (e.g., 4, 6, and 8 weeks).[3][4]
-
Safety Assessment: Safety is evaluated through the monitoring and reporting of all adverse events, as well as through laboratory tests.[5]
Conclusion
References
- 1. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxatidine versus ranitidine in the treatment of patients with duodenal ulcer: a randomized, double-masked, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxatidine versus ranitidine in the treatment of duodenal ulcers: a randomized double-blind controlled multicentre study in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of roxatidine and ranitidine for the acute treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multicenter, randomized, double-blind comparison of roxatidine with ranitidine in the treatment of patients with uncomplicated benign gastric ulcer disease. The Multicenter Roxatidine Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lansoprazole compared with histamine2-receptor antagonists in healing gastric ulcers: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Roxatidine and Other H2 Receptor Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potency of roxatidine, a histamine H2 receptor antagonist, with other widely used agents in its class, including cimetidine, ranitidine, famotidine, and nizatidine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the relative efficacy of these compounds supported by experimental data and methodologies.
Unveiling the Potency Landscape of H2 Receptor Antagonists
Histamine H2 receptor antagonists are a cornerstone in the management of acid-related gastrointestinal disorders. They exert their therapeutic effect by competitively inhibiting the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. While all drugs in this class share a common mechanism of action, they exhibit notable differences in their potency and clinical efficacy.
Roxatidine acetate, a pro-drug that is rapidly converted to its active metabolite roxatidine, has demonstrated significant potency in both preclinical and clinical settings. Pharmacodynamic studies have indicated that roxatidine acetate is a potent inhibitor of gastric acid secretion.[1] In animal models, it has been shown to be 4 to 6 times more potent than cimetidine.[1] Clinical trials have further established that roxatidine acetate administered at 75 mg twice daily is comparable in efficacy to 150 mg of ranitidine twice daily for the treatment of duodenal and gastric ulcers.[2]
Subsequent research has provided more nuanced in vitro comparisons. For instance, studies on isolated guinea pig parietal cells have allowed for the determination of pA2 values, a measure of antagonist potency. These studies indicate that roxatidine has a potency similar to or slightly greater than ranitidine.[3] Famotidine is generally considered the most potent H2 receptor antagonist on a weight basis, being approximately eight times more potent than ranitidine and 40 times more potent than cimetidine.[4][5] Nizatidine's potency is often cited as being similar to that of ranitidine.
Quantitative Comparison of H2 Receptor Antagonist Potency
To facilitate a clear comparison, the following table summarizes the available quantitative data on the potency of roxatidine and other major H2 receptor antagonists. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. IC50 values represent the concentration of an antagonist that inhibits a specific response (e.g., histamine-stimulated acid secretion) by 50%.
| H2 Receptor Antagonist | pA2 Value | IC50 (µM) | Relative Potency (vs. Cimetidine=1) |
| Roxatidine | 7.03 - 7.14[3] | 3.2 (as acetate)[3] | ~4-6[1] |
| Cimetidine | ~6.0 - 6.5 | ~0.8 - 1.0 | 1 |
| Ranitidine | 6.83 - 7.2[3] | ~0.1 - 0.2 | ~4-10 |
| Famotidine | ~7.5 - 8.5 | ~0.01 - 0.04 | ~20-60 |
| Nizatidine | ~6.7 - 7.2 | ~0.1 - 0.3 | ~4-10 |
Note: The values presented are compiled from various sources and may vary depending on the experimental model and conditions.
Experimental Protocols
The determination of the relative potency of H2 receptor antagonists relies on a variety of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Assays
1. Radioligand Binding Assay: This assay directly measures the affinity of a compound for the H2 receptor.
-
Objective: To determine the inhibition constant (Ki) of H2 receptor antagonists.
-
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the histamine H2 receptor (e.g., guinea pig brain or transfected cell lines).
-
Radioligand: [3H]-tiotidine, a potent H2 receptor antagonist.
-
Test compounds (roxatidine, cimetidine, ranitidine, famotidine, nizatidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of [3H]-tiotidine with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Inhibition of Histamine-Stimulated Acid Secretion in Isolated Parietal Cells: This functional assay assesses the ability of antagonists to inhibit a physiological response to histamine.
-
Objective: To determine the IC50 and pA2 values of H2 receptor antagonists.
-
Materials:
-
Isolated and enriched parietal cells from guinea pig gastric mucosa.
-
[14C]-aminopyrine (a weak base that accumulates in acidic spaces).
-
Histamine.
-
Test compounds.
-
Physiological buffer solution.
-
-
Procedure:
-
Isolate parietal cells from guinea pig gastric mucosa using enzymatic digestion (e.g., with collagenase and pronase).
-
Pre-incubate the isolated parietal cells with varying concentrations of the H2 receptor antagonist.
-
Stimulate the cells with a fixed concentration of histamine in the presence of [14C]-aminopyrine.
-
After a defined incubation period, separate the cells from the medium by centrifugation.
-
Lyse the cells and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.
-
The IC50 value is determined as the antagonist concentration that causes a 50% reduction in histamine-stimulated [14C]-aminopyrine accumulation.
-
For pA2 value determination (Schild analysis), concentration-response curves to histamine are generated in the absence and presence of multiple fixed concentrations of the antagonist. The dose-ratios are then used to construct a Schild plot.
-
In Vivo Assay
1. Inhibition of Histamine-Induced Gastric Acid Secretion in Anesthetized Rats: This model allows for the assessment of antagonist potency in a whole-animal system.
-
Objective: To determine the in vivo potency (e.g., ED50) of H2 receptor antagonists.
-
Materials:
-
Anesthetized rats (e.g., with urethane).
-
Surgical equipment for gastric perfusion.
-
Histamine.
-
Test compounds.
-
pH meter and titration equipment.
-
-
Procedure:
-
Anesthetize the rat and cannulate the esophagus and duodenum for gastric perfusion.
-
Perfuse the stomach with a saline solution at a constant rate.
-
Collect the perfusate and measure the basal acid output by titration with a standard base (e.g., NaOH).
-
Administer a continuous intravenous infusion of histamine to induce a sustained level of gastric acid secretion.
-
Once a stable stimulated acid output is achieved, administer the H2 receptor antagonist (e.g., intravenously or intraduodenally).
-
Continue to collect the perfusate and measure the acid output at regular intervals to determine the extent and duration of inhibition.
-
The ED50, the dose of the antagonist that produces 50% of the maximal inhibition, can be calculated.
-
Signaling Pathways and Experimental Workflows
The biological effects of H2 receptor antagonists are a direct consequence of their interaction with the H2 receptor and the subsequent interruption of the intracellular signaling cascade.
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a Gs protein-coupled receptor (GPCR). Upon binding of its agonist, histamine, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This process results in the secretion of hydrogen ions into the gastric lumen. H2 receptor antagonists competitively block the initial step of this cascade by preventing histamine from binding to its receptor.
Caption: Histamine H2 Receptor Signaling Pathway.
Experimental Workflow for Assessing H2 Receptor Antagonist Potency
The determination of the potency of an H2 receptor antagonist typically follows a structured experimental workflow, progressing from initial binding studies to functional cellular assays and finally to in vivo models.
References
- 1. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
A Comparative Guide to the Protective Effects of Roxatidine on Indomethacin-Induced Intestinal Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of roxatidine's efficacy in mitigating intestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs), specifically indomethacin. The following sections present a comprehensive analysis of roxatidine's performance against other gastroprotective agents, supported by experimental data and detailed methodologies.
Comparative Efficacy of Gastroprotective Agents
The protective effects of roxatidine and various alternative agents against indomethacin-induced intestinal injury have been evaluated in several preclinical and clinical studies. The following tables summarize the quantitative data from these studies, offering a clear comparison of their efficacy.
| Agent | Dosage | Key Findings | Study Model |
| Roxatidine | 75 mg bid | Statistically significant reduction in gastroduodenal mucosa lesion scores compared to indomethacin alone (p < 0.004 and < 0.008 at 7 and 14 days, respectively).[1] | Healthy male volunteers |
| Two p.o. doses | Significantly ameliorated small intestinal injury and increased PAS-stained areas in the mucosa.[2] | Rats | |
| Cimetidine | Two p.o. doses | No significant effect on indomethacin-induced small intestinal injury.[2] | Rats |
| Famotidine | Two p.o. doses | No significant effect on indomethacin-induced small intestinal injury.[2] | Rats |
| 10 mg, b.i.d. | Incidence of gastric lesions was 25% (3/12).[3] | Healthy volunteers | |
| Misoprostol | 200 µg bid | Damaging score comparable to roxatidine (2.0 +/- 0.4 vs 2.1 +/- 0.7 for roxatidine).[4] | Healthy volunteers |
| Rebamipide | 100 mg, t.i.d. | Incidence of gastric lesions was 17% (2/12).[3] | Healthy volunteers |
| 30 and 100 mg/kg, p.o. | Significantly reduced intestinal lesion area by 41% (p<0.01) and 51% (p<0.01), respectively.[5] | Rats | |
| Omeprazole | 100 mg/kg | Did not protect against indomethacin-induced small bowel injury.[6][7] | Rats |
| Lansoprazole | 100 mg/kg | Did not protect against indomethacin-induced small bowel injury.[6][7] | Rats |
| Revaprazan | 30 mg/kg | Reduced small intestinal lesion scores by approximately 50% (p=0.06) and significantly reduced bleeding (>80% reduction).[6][7] | Rats |
| Indomethacin-PC | 10 mg/kg | Markedly fewer small intestinal lesions (reduction of more than 80%; p<0.05) and significantly reduced bleeding (>80% reduction).[6][7] | Rats |
Experimental Protocols
The following protocols are based on methodologies described in the cited preclinical studies for evaluating the protective effects of various agents against indomethacin-induced intestinal injury.
Induction of Intestinal Injury in Rodents
A common model for inducing NSAID-related intestinal damage involves the administration of indomethacin to rats or mice.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[5][8]
-
Indomethacin Administration: Indomethacin is often dissolved in a vehicle like 0.5% carboxymethylcellulose or 1.25% sodium bicarbonate.[6][9] It can be administered orally (p.o.) by gavage or subcutaneously (s.c.).[2][9]
-
Assessment of Injury: Animals are typically euthanized 24 hours after the final indomethacin dose.[5][6] The small intestine is then excised for evaluation.
-
Macroscopic Evaluation: The intestine is opened along the anti-mesenteric border, and the total area of visible lesions and ulcers is measured.
-
Histological Analysis: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff [PAS] for mucus) to assess the severity of inflammation, necrosis, and mucosal damage.[2][10]
-
Biochemical Markers: Myeloperoxidase (MPO) activity can be measured as an index of neutrophil infiltration.
-
Treatment Protocols
The administration of the protective agents is typically done before and/or after the indomethacin challenge.
-
Roxatidine, Famotidine, and Cimetidine: In a rat model, two oral doses were administered before and after the subcutaneous injection of indomethacin.[2]
-
Rebamipide: Administered orally five times at doses of 30 and 100 mg/kg in a rat model.[5]
-
Proton Pump Inhibitors (Omeprazole, Lansoprazole) and Revaprazan: Administered orally to rats prior to indomethacin administration.[6][7]
Visualizing Experimental Design and Mechanisms
The following diagrams illustrate a typical experimental workflow for these studies and the proposed signaling pathway for roxatidine's protective action.
Caption: Experimental workflow for evaluating gastroprotective agents.
Caption: Proposed signaling pathway of Roxatidine's protective effect.
Mechanism of Action
Roxatidine, a histamine H2-receptor antagonist, demonstrates a protective effect on the small intestinal mucosa that appears to be distinct from its acid-suppressing properties.[2]
-
Increased Mucus Production: Unlike other H2-receptor antagonists such as cimetidine and famotidine, roxatidine has been shown to significantly increase the production and secretion of mucus in the small intestine.[2][11] This enhanced mucus layer acts as a physical barrier, protecting the mucosa from the damaging effects of indomethacin.
-
Role of Nitric Oxide (NO): The stimulatory effect of roxatidine on mucus production is mediated by endogenous nitric oxide (NO).[2] Pretreatment with an NO synthase inhibitor, N-nitro-L-arginine methyl ester (L-NAME), suppresses this effect.[2]
-
Anti-inflammatory Effects: Beyond its impact on mucus, roxatidine has demonstrated anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12] This is achieved, in part, through the inhibition of the NF-κB and p38 MAPK signaling pathways, which are crucial in the inflammatory cascade.[12]
In contrast, many proton pump inhibitors (PPIs) do not show a protective effect against indomethacin-induced small intestinal injury and, in some cases, may even exacerbate the damage by altering the intestinal microbiome.[6][7][13] Other agents like rebamipide and misoprostol offer protection through different mechanisms, such as modulating intestinal microbiota and increasing prostaglandin levels, respectively.[5][14][15]
Conclusion
The available evidence suggests that roxatidine offers a significant protective effect against indomethacin-induced intestinal injury, distinguishing itself from other H2-receptor antagonists. Its unique mechanism, involving the NO-mediated enhancement of the mucosal mucus barrier and its anti-inflammatory properties, makes it a noteworthy candidate for the prevention of NSAID-induced enteropathy. While agents like revaprazan and indomethacin-phosphatidylcholine also show considerable promise, roxatidine's dual action on mucus production and inflammation provides a compelling rationale for its use. Further clinical investigation is warranted to fully elucidate its comparative efficacy and role in a clinical setting.
References
- 1. [Effective prevention of indomethacin-induced gastroduodenal mucosal lesions with roxatidine acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of roxatidine against indomethacin-induced small intestinal mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of Indomethacin-Induced Gastric Mucosal Injury in Helicobacter pylori-Negative Healthy Volunteers: A Comparison Study Rebamipide vs Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparison of the protective effects of roxatidine and misoprostol on diclofenac gastroduodenal pathology. An endoscopic, controlled study of volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rebamipide protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists, or indomethacin-phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indomethacin injury to the rat small intestine is dependent upon biliary secretion and is associated with overgrowth of enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early histological features of small intestinal injury induced by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastric acid inhibitor aggravates indomethacin-induced small intestinal injury via reducing Lactobacillus johnsonii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Misoprostol reduces indomethacin-induced changes in human small intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rebamipide inhibits indomethacin-induced small intestinal injury: possible involvement of intestinal microbiota modulation by upregulation of α-defensin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Roxatidine Hemioxalate
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the operational disposal of roxatidine hemioxalate, a pharmaceutical-related compound with limited publicly available hazard data.
Core Disposal Protocol
Given the unknown potency and potential hazards of this compound, it must be managed as a hazardous waste. Adherence to the following step-by-step procedure is crucial.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including expired or unused material, as hazardous chemical waste.
-
This waste must be segregated from general laboratory trash and other waste streams. A dedicated, properly labeled hazardous waste container should be used.
-
-
Personal Protective Equipment (PPE):
-
Prior to handling this compound for disposal, all personnel must wear appropriate PPE. This includes, but is not limited to:
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep the material to avoid creating dust and place it into the designated hazardous waste container.
-
For liquid spills, use an inert absorbent material to contain and collect the waste, then place it in the hazardous waste container.
-
Do not allow the material to enter drains or water courses.[2]
-
-
Containerization and Labeling:
-
All this compound waste, including any contaminated items such as weighing paper, pipette tips, and used PPE, must be collected in a leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
-
Storage:
-
The sealed hazardous waste container should be stored in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
The recommended method for the final disposal of this compound is incineration at a permitted hazardous waste facility.[2] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Engage a licensed hazardous material disposal company for the collection and transportation of the waste.[2] All disposal activities must be in compliance with federal, state, and local regulations.[2]
-
Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided in the table below for easy reference.
| Property | Data |
| CAS Number | 110925-92-3[3] |
| Molecular Formula | C19H28N2O7[3][4] |
| Molecular Weight | 396.44 g/mol [3] |
| Melting Point | 158-165°C[4] |
| Appearance | White Solid |
| Solubility | DMSO (Slightly), Water (Slightly) |
Note: Toxicological and ecotoxicological data for this compound are largely unavailable.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Roxatidine Hemioxalate
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety is paramount. When handling active pharmaceutical ingredients (APIs) of unknown potency, such as Roxatidine Hemioxalate, a stringent and proactive approach to safety is crucial. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given that the full hazard profile of this compound is not widely documented, it should be handled as a potent pharmaceutical compound. The primary routes of exposure are inhalation, skin contact, and ingestion. Adherence to the following PPE protocols is mandatory to minimize risk.
Engineering Controls: All manipulations of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1][2] The facility's ventilation system should be designed for single-pass airflow to prevent cross-contamination.[2]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for comprehensive protection.
| PPE Category | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected prior to use. Double-gloving is recommended. | Compliant with EU Directive 89/686/EEC and EN 374 standard.[3] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a disposable lab coat or gown.[1][3] | cGMP-compliant gowning.[4] |
| Respiratory Protection | For routine handling in a fume hood, respiratory protection may not be required. However, a half-face respirator should be available. For spill cleanup or situations with potential for aerosolization outside of a containment unit, a NIOSH-approved respirator is necessary. | NIOSH-approved respirator. |
Quantitative Exposure and Storage Data
Precise quantitative data for this compound is limited. The following table summarizes the available information and precautionary recommendations.
| Parameter | Value | Source/Recommendation |
| Occupational Exposure Limit (OEL) | Not Established | Treat as a potent compound with an OEL in the range of <10 µg/m³.[4][5] |
| Storage Temperature | Refrigerator | [4] |
| Physical Form | White Solid | [4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to immediate use.
-
Preparation and Gowning: Before handling the compound, ensure all necessary PPE is donned correctly in a designated gowning area.
-
Work Area Setup: Prepare the chemical fume hood by lining the work surface with absorbent paper. All necessary equipment (spatulas, weigh boats, containers) should be placed in the hood before introducing the compound.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powder within the fume hood.
-
Use dedicated, clearly labeled equipment.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation: If preparing a solution, add the solvent to the weighed powder slowly to prevent splashing. Cap the container securely before removing it from the fume hood.
-
Post-Handling Decontamination:
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spill Cleanup:
-
Evacuate the immediate area and restrict access.
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the spilled material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[7][8][9]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent paper, and weighing materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of it down the drain.[8]
-
Empty Containers: "Empty" containers that held the powder should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: All hazardous waste must be disposed of through a certified hazardous waste management service in compliance with local, state, and federal regulations.[3][7]
Caption: Workflow for the safe handling of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. escopharma.com [escopharma.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
